4-Benzyl-3-methylmorpholine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-3-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBKAFYCHTQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Benzyl-3-methylmorpholine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines a viable synthetic pathway, detailed experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a laboratory setting.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and are considered privileged structures in medicinal chemistry. The introduction of substituents on the morpholine ring, such as a methyl group at the 3-position and a benzyl group at the 4-position (the nitrogen atom), allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity. This guide focuses on a practical and efficient two-step synthesis of this compound, commencing with the formation of the 3-methylmorpholine core, followed by N-benzylation.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-methylmorpholine, via the cyclization of a suitable precursor. The second step is the N-alkylation of 3-methylmorpholine with a benzyl halide to yield the final product. An alternative to the second step is the reductive amination of benzaldehyde with 3-methylmorpholine.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methylmorpholine from Diisopropanolamine
This procedure outlines the synthesis of 3-methylmorpholine by the acid-catalyzed cyclization of diisopropanolamine.
Materials:
-
Diisopropanolamine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (pellets)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Distilled Water
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 133.2 g (1.0 mol) of diisopropanolamine.
-
Cool the flask in an ice bath and slowly add 108 g (1.1 mol) of concentrated sulfuric acid dropwise with constant stirring.
-
After the addition is complete, heat the mixture to 180-190°C for 4 hours.
-
Cool the reaction mixture to room temperature and slowly add a solution of 120 g (3.0 mol) of sodium hydroxide in 200 mL of water, ensuring the temperature is kept below 50°C by external cooling.
-
The mixture will separate into two layers. Separate the upper organic layer and extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine the organic layer and the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.
-
Fractionally distill the residue to collect the 3-methylmorpholine fraction at its boiling point.
Step 2: Synthesis of this compound via N-Alkylation
This protocol describes the N-benzylation of 3-methylmorpholine using benzyl bromide and potassium carbonate as a base.[1]
Materials:
-
3-Methylmorpholine
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate
-
Acetonitrile
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hotplate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 10.1 g (0.1 mol) of 3-methylmorpholine in 200 mL of acetonitrile in a round-bottom flask, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
Add 17.1 g (0.1 mol) of benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Quantities for the Synthesis of 3-Methylmorpholine
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Diisopropanolamine | 133.19 | 1.0 | 133.2 |
| Sulfuric Acid | 98.08 | 1.1 | 108.0 |
| Sodium Hydroxide | 40.00 | 3.0 | 120.0 |
| 3-Methylmorpholine | 101.15 | Theoretical: 1.0 | Theoretical: 101.2 |
Table 2: Reactant and Product Quantities for the N-Benzylation of 3-Methylmorpholine
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) / Volume (mL) |
| 3-Methylmorpholine | 101.15 | 0.1 | 10.1 g |
| Benzyl Bromide | 171.04 | 0.1 | 17.1 g (11.9 mL) |
| Potassium Carbonate | 138.21 | 0.15 | 20.7 g |
| Acetonitrile | 41.05 | - | 200 mL |
| This compound | 191.27 | Theoretical: 0.1 | Theoretical: 19.1 g |
Table 3: Expected Yield and Physical Properties
| Product | Theoretical Yield | Expected Actual Yield Range | Boiling Point (°C) |
| 3-Methylmorpholine | 101.2 g | 60-75% | 135-136 |
| This compound | 19.1 g | 80-95% | Not available |
Visualization of Workflow and Pathways
The following diagrams illustrate the reaction pathway and the experimental workflow for the N-benzylation step.
Figure 2: Reaction scheme for the synthesis of this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step method, involving the cyclization of diisopropanolamine followed by N-benzylation, is based on established and reliable chemical transformations. The provided experimental protocols and quantitative data tables are intended to facilitate the successful replication of this synthesis in a research or developmental setting. The visualization of the synthetic pathway and experimental workflow further aids in the conceptual understanding and practical execution of the described procedures. This guide serves as a valuable resource for chemists engaged in the synthesis of novel morpholine derivatives for various applications, including pharmaceutical research and development.
References
Chiral Synthesis of 4-Benzyl-3-methylmorpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary stereoselective strategies for the synthesis of the chiral morpholine derivative, 4-Benzyl-3-methylmorpholine. This compound serves as a valuable building block in medicinal chemistry, and access to its enantiomerically pure forms is crucial for the development of novel therapeutics. This document details two principal synthetic pathways: the direct N-benzylation of chiral 3-methylmorpholine and a multi-step synthesis commencing from chiral alaninol.
Summary of Synthetic Approaches
The enantioselective synthesis of this compound can be effectively achieved through two distinct and reliable routes. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
| Route | Starting Material | Key Steps | Enantiomer |
| 1 | (S)-3-methylmorpholine or (R)-3-methylmorpholine | Direct N-benzylation | (S) or (R) |
| 2 | (S)-alaninol or (R)-alaninol | N-benzylation, Cyclization | (S) or (R) |
Route 1: Direct N-Benzylation of Chiral 3-Methylmorpholine
This approach is the most direct method, relying on the availability of the enantiomerically pure starting material, 3-methylmorpholine. The reaction involves the straightforward alkylation of the secondary amine with a benzyl halide.
Experimental Protocol: N-benzylation of (S)-3-methylmorpholine
A general procedure for the N-benzylation of a secondary amine using benzyl bromide and potassium carbonate is described below.[1][2]
Materials:
-
(S)-3-methylmorpholine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask containing (S)-3-methylmorpholine (1.0 equiv) dissolved in methanol, add anhydrous potassium carbonate (2.0 equiv).
-
To this suspension, add benzyl bromide (1.1 equiv) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to afford (S)-4-benzyl-3-methylmorpholine.
Quantitative Data for N-Benzylation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Ref. |
| Secondary Amine | Benzyl Bromide | K₂CO₃ | Methanol | Reflux | High | [1][2] |
Route 2: Synthesis from Chiral Alaninol
This route provides access to enantiomerically pure this compound starting from the readily available chiral amino alcohol, alaninol. The synthesis involves two key transformations: the N-benzylation of alaninol followed by a cyclization step to form the morpholine ring.
Step 2a: Synthesis of (S)-N-benzylalaninol
This procedure is adapted from a known method for the synthesis of N-benzyl amino alcohols.[3]
Materials:
-
(S)-alaninol
-
Benzaldehyde
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve (S)-alaninol (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol.
-
Heat the mixture to reflux for 6 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-N-benzylalaninol.
Quantitative Data for N-benzylation of (S)-alaninol
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Yield | Ref. |
| (S)-alaninol | Benzaldehyde | NaBH₄ | Ethanol | Reflux, then 0°C to RT | 86% | [3] |
Step 2b: Cyclization of (S)-N-benzylalaninol to (S)-4-benzyl-3-methylmorpholine
The cyclization to form the morpholine ring can be achieved by reacting the N-benzylated amino alcohol with a suitable two-carbon electrophile that can introduce the remaining C-O-C fragment of the morpholine ring. A common method involves reaction with a haloethoxyethanol derivative or a two-step process involving acylation with a haloacetyl chloride followed by reduction and cyclization. A plausible one-pot approach involves reacting with a reagent like 2-(2-chloroethoxy)ethanol under basic conditions.
Conceptual Experimental Protocol:
Materials:
-
(S)-N-benzylalaninol
-
2-(2-Chloroethoxy)ethanol or Chloroacetyl chloride
-
A suitable base (e.g., Sodium Hydride, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Reducing agent if chloroacetyl chloride is used (e.g., LiAlH₄, BH₃·THF)
Procedure (Illustrative for a one-pot cyclization):
-
Dissolve (S)-N-benzylalaninol (1.0 equiv) in an anhydrous solvent such as THF under an inert atmosphere.
-
Add a strong base, such as sodium hydride (2.2 equiv), portion-wise at 0 °C to deprotonate both the alcohol and the amine.
-
Add 1-bromo-2-(2-bromoethoxy)ethane (1.1 equiv) dropwise and allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water at 0 °C.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain (S)-4-benzyl-3-methylmorpholine.
Note: The above cyclization protocol is a conceptual outline, and optimization of reagents, stoichiometry, and reaction conditions would be necessary to achieve high yields.
Synthetic Pathway Visualizations
Caption: Route 1: Direct N-benzylation of (S)-3-methylmorpholine.
Caption: Route 2: Synthesis from (S)-alaninol.
Conclusion
References
An In-depth Technical Guide to the Chemical Properties of 4-Benzyl-3-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Benzyl-3-methylmorpholine. This document collates available data on its physicochemical characteristics and outlines a plausible synthetic route and characterization workflow. The content is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
Morpholine and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of various substituents onto the morpholine ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound, a specific derivative, presents an interesting scaffold for further chemical exploration and potential biological evaluation. This guide focuses on the (R)-enantiomer, (R)-4-benzyl-3-methylmorpholine, for which more data is available.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of (R)-4-benzyl-3-methylmorpholine is presented in Table 1. While experimental data for some properties are limited, predictions based on its structure provide valuable initial insights.
Table 1: Physicochemical Properties of (R)-4-Benzyl-3-methylmorpholine
| Property | Value | Source |
| IUPAC Name | (3R)-4-benzyl-3-methylmorpholine | N/A |
| CAS Number | 74571-98-5 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Boiling Point | 265.5 ± 20.0 °C (Predicted) | N/A |
| Flash Point | 77.8 ± 24.1 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Characterization
Proposed Synthesis Workflow
A common method for the synthesis of N-alkylated morpholines involves the reaction of a morpholine derivative with an appropriate alkylating agent. In this case, (R)-3-methylmorpholine can be reacted with benzyl bromide in the presence of a base to yield (R)-4-benzyl-3-methylmorpholine.
Caption: Proposed synthesis workflow for (R)-4-benzyl-3-methylmorpholine.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar reactions.[2][3] Researchers should optimize these conditions for their specific needs.
-
Reaction Setup: To a solution of (R)-3-methylmorpholine (1.0 eq) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the solid byproducts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Characterization Workflow
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended.
Caption: Recommended workflow for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. While specific spectral data for this compound is not available, related compounds show characteristic peaks for the morpholine ring protons, the benzyl group, and the methyl group.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, as well as C-O and C-N stretching bands characteristic of the morpholine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (191.27 g/mol ).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are crucial for determining the purity of the synthesized compound.
Biological Activity and Potential Applications
The morpholine moiety is a key component in a wide array of biologically active compounds, contributing to their efficacy and pharmacokinetic properties. Morpholine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.
While there is no specific data on the biological activity of this compound, its structural similarity to other biologically active morpholines suggests it could be a valuable scaffold for the development of new therapeutic agents. For instance, various substituted morpholines have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and other important biological targets.[5]
Further research, including in vitro and in vivo screening, is necessary to determine the specific biological profile of this compound and its potential as a lead compound in drug discovery programs.
Safety and Handling
Conclusion
This compound is a morpholine derivative with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide has summarized the currently available chemical and physical data and proposed a viable synthetic and characterization workflow. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The information provided herein serves as a foundational resource for scientists interested in this and related morpholine structures.
References
- 1. (R)-4-benzyl-3-MethylMorpholine | 74571-98-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR [m.chemicalbook.com]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Benzyl-3-methylmorpholine: A Search for Available Information
A comprehensive search for publicly available spectroscopic data for 4-Benzyl-3-methylmorpholine has revealed a notable absence of experimental datasets for this specific compound. While information is available for structurally related molecules, such as 4-benzylmorpholine and derivatives with substitutions at the 3-position other than a methyl group, these data are not directly applicable for the precise characterization of this compound.
This in-depth technical guide aims to address the inquiry for spectroscopic information on this compound. However, it is important to preface that no direct experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located in publicly accessible scientific databases and literature. The following sections will discuss the types of data typically required and present information on closely related compounds to highlight the specificity of spectroscopic fingerprints.
The Challenge of Locating Specific Spectroscopic Data
Spectroscopic data is fundamental for the unambiguous identification and characterization of chemical compounds. Each molecule exhibits a unique set of spectral "fingerprints" derived from the interactions of its atoms and bonds with electromagnetic radiation. For a molecule like this compound, this would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This includes chemical shifts (δ), coupling constants (J), and signal multiplicities, which are crucial for elucidating the molecular structure and stereochemistry.
-
Infrared (IR) Spectroscopy: An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H bonds of the aromatic and aliphatic regions, C-N and C-O bonds of the morpholine ring, and the benzyl group vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecule's exact mass and provide information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.
The absence of this data in the public domain suggests that this compound may be a novel compound, a research intermediate not yet fully characterized in published literature, or that its data resides in proprietary databases.
Spectroscopic Data for Structurally Related Compounds
To provide context, spectroscopic data for closely related compounds are presented below. It is crucial to reiterate that these data are not representative of this compound and should not be used as a substitute. The seemingly minor difference of a methyl group at the 3-position will significantly alter the resulting spectra.
1. 4-Benzylmorpholine: This compound lacks the methyl group at the 3-position. Its spectroscopic data would differ in the signals corresponding to the morpholine ring, particularly around the C3 position.
2. 4-Benzyl-3-hydroxymethylmorpholine: The presence of a hydroxymethyl group instead of a methyl group at the 3-position would introduce characteristic signals in the ¹H NMR (e.g., a hydroxyl proton and methylene protons of the CH₂OH group) and ¹³C NMR spectra, as well as a broad O-H stretching band in the IR spectrum.
Experimental Protocols: A General Overview
While specific experimental protocols for this compound are not available, a general methodology for acquiring such data is outlined below.
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used.
-
Data Acquisition: Standard pulse sequences would be employed to acquire ¹H and ¹³C NMR spectra. Further experiments like COSY, HSQC, and HMBC could be performed to aid in signal assignment.
IR Spectroscopy:
-
Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry:
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Instrumentation: A variety of mass analyzers could be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments would be recorded.
Logical Workflow for Spectroscopic Analysis
The general workflow for obtaining and interpreting spectroscopic data for a compound like this compound is illustrated in the diagram below.
4-Benzyl-3-methylmorpholine: A Technical Guide
Foreword
This technical guide provides a comprehensive overview of 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its potential chemical and biological properties. This document covers the compound's identification, a proposed synthetic pathway, estimated physicochemical properties, and a discussion of its potential pharmacological relevance based on the broader class of morpholine-containing compounds.
Compound Identification
| Compound Name | CAS Number |
| (R)-4-Benzyl-3-methylmorpholine | 74571-98-5 |
| (S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide | 2007908-70-3 |
| 4-Benzyl-3-hydroxymethylmorpholine | 110167-20-9 |
| (R)-4-Benzyl-3-cyanomethylmorpholine | 917572-29-3 |
Physicochemical Properties
Quantitative data for this compound is not extensively documented. The following table summarizes the properties of the parent compound, 4-Benzylmorpholine, to provide an estimated profile.
| Property | Value (for 4-Benzylmorpholine) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 4-benzylmorpholine |
| CAS Number | 10316-00-4 |
| Appearance | Likely a liquid at room temperature |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Expected to be soluble in organic solvents |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted morpholines. A potential approach involves the reductive amination of a suitable precursor.
Proposed Synthetic Pathway
A likely synthetic route to this compound could start from a commercially available amino alcohol, which is first N-benzylated and then undergoes cyclization.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Benzyl-2-amino-1-propanol
-
To a solution of 2-amino-1-propanol (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (1.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-amino-1-propanol.
Step 2: Cyclization to form this compound
-
Dissolve the crude N-benzyl-2-amino-1-propanol (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine (2.5 eq).
-
Cool the mixture to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Derivatives of morpholine are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Substituted phenylmorpholines, in particular, have been investigated for their effects on the central nervous system, often acting as monoamine neurotransmitter releasers or reuptake inhibitors.
Hypothetical Mechanism of Action
Based on the activities of related compounds, this compound could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases. A generalized signaling pathway that could be modulated by a morpholine derivative is depicted below.
Caption: Generalized signaling pathway potentially modulated by this compound.
Safety and Handling
Specific safety and handling information for this compound is not available. The following recommendations are based on data for structurally related morpholine derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a morpholine derivative with potential for further investigation in the field of drug discovery. While specific data for this compound is scarce, this guide provides a foundational understanding based on the known chemistry and biology of the morpholine class of compounds. Further research is warranted to fully elucidate the synthesis, properties, and biological activity of this specific molecule.
An In-Depth Technical Guide to the Starting Materials for 4-Benzyl-3-methylmorpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-benzyl-3-methylmorpholine, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details the key starting materials, outlines experimental protocols for the principal synthetic pathways, and presents quantitative data in a clear, comparative format.
Introduction
This compound is a substituted morpholine derivative that serves as a valuable building block in the synthesis of various biologically active molecules. The strategic introduction of the benzyl group at the 4-position and the methyl group at the 3-position imparts specific stereochemical and physicochemical properties that are often sought after in drug design. The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the morpholine ring from acyclic precursors or the modification of a pre-existing morpholine scaffold.
Key Synthetic Pathways and Starting Materials
Two principal retrosynthetic approaches dominate the synthesis of this compound. The first involves the cyclization of a suitably substituted amino alcohol, while the second relies on the elaboration of a morpholin-3-one intermediate.
Pathway 1: Cyclization of N-Benzyl-alaninol
This convergent approach constructs the morpholine ring from an acyclic precursor, N-benzyl-alaninol. This pathway is advantageous as it allows for the early introduction of the desired stereochemistry at the 3-position if a chiral starting material is used.
Starting Materials:
-
(S)-2-Amino-1-propanol (or L-alaninol) or (R)-2-Amino-1-propanol (or D-alaninol)
-
Benzaldehyde
-
A dielectrophilic C2 synthon (e.g., 1,2-dibromoethane or a protected 2-bromoethanol)
Experimental Protocol: Synthesis of N-Benzyl-L-alaninol [1]
-
Imine Formation: (S)-2-Amino-1-propanol (17.5 g, 233 mmol), benzaldehyde (26 g), and anhydrous magnesium sulfate (70 g) are dissolved in dichloromethane. The reaction mixture is stirred for 19 hours at 25 °C.[1]
-
Reduction: The reaction mixture is filtered and concentrated to yield a yellow solid. This residue is dissolved in methanol and cooled to 0 °C. Sodium borohydride (11 g, 288 mmol) is added in portions. The reaction is then stirred for 18 hours at 25 °C.[1]
-
Work-up and Isolation: The reaction mixture is concentrated, and the residue is carefully quenched with 3M aqueous hydrochloric acid. The aqueous phase is extracted with ether. The aqueous phase is then cooled to 0 °C, and the pH is adjusted to 11-12 with sodium hydroxide pellets. The product is extracted with dichloromethane, and the combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (S)-2-(benzylamino)propan-1-ol as a white solid.[1]
Experimental Protocol: Cyclization of N-Benzyl-alaninol (General Procedure)
A general method for the cyclization of vicinal amino alcohols involves reaction with a suitable dielectrophile.
-
N-Alkylation: To a solution of N-benzyl-alaninol in a suitable solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate or sodium hydride is added.
-
Ring Closure: A dielectrophilic C2 synthon, such as 1,2-dibromoethane, is added to the mixture. The reaction is typically heated to facilitate the intramolecular cyclization.
-
Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Pathway 2: Alkylation and Reduction of 4-Benzylmorpholin-3-one
This linear approach utilizes a pre-formed morpholin-3-one ring, which is subsequently modified to introduce the methyl group at the 3-position, followed by reduction of the lactam carbonyl.
Starting Materials:
-
N-Benzylethanolamine
-
An α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide)
-
A methylating agent (e.g., methyl iodide)
-
A strong reducing agent (e.g., Lithium Aluminum Hydride)
Experimental Protocol: Synthesis of 4-Benzylmorpholin-3-one
-
Acylation: N-benzylethanolamine is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane.
-
Intramolecular Cyclization: The resulting N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide undergoes intramolecular Williamson ether synthesis upon treatment with a base (e.g., sodium hydride) to yield 4-benzylmorpholin-3-one.
Experimental Protocol: Methylation of 4-Benzylmorpholin-3-one (General Procedure)
-
Enolate Formation: 4-Benzylmorpholin-3-one is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (typically -78 °C) to generate the corresponding enolate.
-
Alkylation: A methylating agent, such as methyl iodide, is added to the enolate solution. The reaction is allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product, 4-benzyl-3-methylmorpholin-3-one, is extracted, dried, and purified.
Experimental Protocol: Reduction of 4-Benzyl-3-methylmorpholin-3-one [2]
-
Reduction: To a solution of 4-benzyl-3-methylmorpholin-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C, a solution of lithium aluminum hydride (LiAlH4) in the same solvent is added dropwise.[2]
-
Quenching and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water (Fieser work-up).
-
Isolation: The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to afford this compound. The crude product can be further purified by distillation or column chromatography.
Quantitative Data Summary
| Synthesis Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Synthesis of N-Benzyl-L-alaninol | (S)-2-Amino-1-propanol, Benzaldehyde | 1. MgSO4, CH2Cl2, 25 °C, 19h; 2. NaBH4, MeOH, 0 °C to 25 °C, 18h | (S)-2-(Benzylamino)propan-1-ol | 60 | Not specified | [1] |
| Reduction of Amides/Lactams | Amide or Lactam | LiAlH4, ether solvent | Corresponding Amine | Generally high | Substrate dependent | [2] |
Signaling Pathways and Experimental Workflows
The synthesis of this compound can be visualized as a series of logical transformations. The following diagrams, generated using the DOT language, illustrate the key synthetic pathways.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound is achievable through well-established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, the desired stereochemistry, and scalability. The cyclization of N-benzyl-alaninol offers a convergent route, while the elaboration of 4-benzylmorpholin-3-one provides a more linear but equally effective approach. This guide provides the necessary foundational knowledge for researchers to select and execute the most suitable synthesis for their specific needs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Formation of 4-Benzyl-3-methylmorpholine
Abstract: This document provides a comprehensive technical overview of the primary synthetic pathways and reaction mechanisms for the formation of this compound, a substituted morpholine derivative. Morpholine and its analogues are significant structural motifs in medicinal chemistry, often incorporated to modulate physicochemical properties and enhance biological activity.[1][2][3] This guide details the mechanistic steps of the most probable synthetic routes, presents relevant quantitative data in tabular format, and provides representative experimental protocols. All pathways and workflows are visualized using high-contrast, clear diagrams to facilitate understanding.
Introduction to Morpholine Scaffolds
The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms.[1][2] Its unique physicochemical properties, including low basicity (pKa ≈ 8.5) compared to piperidine, polarity (LogP ≈ -0.41), and its ability to act as a hydrogen bond acceptor, make it a "privileged structure" in drug design.[3][4] The incorporation of the morpholine moiety can improve aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[1] Consequently, developing efficient and well-understood synthetic routes to substituted morpholines like this compound is of critical importance for pharmaceutical research and development.
Primary Synthetic Pathways and Mechanisms
The formation of this compound can be approached through several established synthetic strategies. The most direct and industrially common method involves the N-alkylation of a pre-existing 3-methylmorpholine ring. An alternative and highly versatile approach is through reductive amination.
Pathway 1: N-Alkylation via Nucleophilic Substitution (SN2)
This is the most straightforward pathway, involving the direct benzylation of 3-methylmorpholine using a suitable benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.
Mechanism:
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-methylmorpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This single concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-X (X = Cl, Br) bond, leading to the formation of a quaternary ammonium salt intermediate. A non-nucleophilic base is typically used to neutralize the resulting hydrohalic acid (HX), preventing the protonation of the starting amine and driving the reaction to completion.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
Structural Elucidation of 4-Benzyl-3-methylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-benzyl-3-methylmorpholine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a hypothesized structural analysis based on established spectroscopic principles and data from closely related morpholine derivatives. The methodologies and predicted data herein serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of similar molecular entities.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on its chemical structure and spectroscopic trends observed in analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.25 - 7.40 | m | - | 5H | Ar-H (Phenyl) |
| 3.85 - 3.95 | m | - | 1H | H-5a |
| 3.70 - 3.80 | m | - | 1H | H-2a |
| 3.55 | s | - | 2H | Ar-CH₂ |
| 3.40 - 3.50 | m | - | 1H | H-6a |
| 2.80 - 2.90 | m | - | 1H | H-3 |
| 2.55 - 2.65 | m | - | 1H | H-2b |
| 2.20 - 2.30 | m | - | 1H | H-5b |
| 2.05 - 2.15 | m | - | 1H | H-6b |
| 1.05 | d | 6.5 | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 138.0 | Ar-C (Quaternary) |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 70.0 | C-2 |
| 67.5 | C-5 |
| 62.0 | Ar-CH₂ |
| 58.0 | C-3 |
| 54.0 | C-6 |
| 15.0 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 191 | Moderate | [M]⁺ (Molecular Ion) |
| 100 | High | [M - C₇H₇]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 57 | Moderate | [C₃H₇N]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3020 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| 1495, 1450 | C=C Stretch | Aromatic |
| 1250 - 1050 | C-O-C Stretch | Ether |
| 1150 - 1050 | C-N Stretch | Tertiary Amine |
| 750, 700 | C-H Bend | Monosubstituted Benzene |
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C{¹H} NMR spectrum with proton decoupling.
-
Typical parameters include:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
Caption: Structural elucidation workflow for this compound.
Caption: Logical relationship of 2D NMR experiments in structure assembly.
Preliminary Assessment of 4-Benzyl-3-methylmorpholine Toxicity: A Technical Guide
Disclaimer: Limited direct toxicological data is available for 4-Benzyl-3-methylmorpholine. This guide provides a preliminary assessment based on data from structurally related compounds, including 4-Benzylmorpholine and other morpholine derivatives. The information presented for these analogs should be interpreted with caution and serves as a surrogate until specific data for this compound becomes available.
Introduction
This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known to be present in a variety of bioactive compounds and drugs.[1][2] Its derivatives have shown a wide range of pharmacological activities.[3][4] However, a comprehensive toxicological profile for this compound is not currently available in the public domain. This guide aims to provide a preliminary toxicological assessment by summarizing available data on closely related analogs and outlining standard experimental protocols relevant to its evaluation.
Physicochemical Properties
A summary of the computed physicochemical properties of the related compound, 4-Benzylmorpholine, is provided below. These properties can influence the toxicokinetic and toxicodynamic behavior of the substance.
| Property | Value (for 4-Benzylmorpholine) | Data Source |
| Molecular Formula | C11H15NO | PubChem |
| Molecular Weight | 177.24 g/mol | PubChem |
| XLogP3-AA | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Hazard Identification (Based on Analogs)
Safety Data Sheets (SDS) for the closely related compound, 4-Benzylmorpholine, indicate the following potential hazards[5][6]:
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]
For another analog, 4-Benzyl-2-(chloromethyl)morpholine, the hazards are more severe, including:
-
Causes severe skin burns and eye damage.[7]
-
Harmful if swallowed.[7]
-
May cause respiratory irritation.[7]
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, until its specific toxicological properties are determined.
Quantitative Toxicological Data (on Analogs)
No specific quantitative toxicological data (e.g., LD50, IC50) for this compound was identified. The following tables summarize data for other morpholine derivatives.
Table 1: Acute Oral Toxicity of Morpholine Derivatives
| Compound | Species | LD50 | Data Source |
| Acryloyl morpholine | Rat | 588 mg/kg bw | AICIS |
| Morpholine | Rat | 1050–1900 mg/kg bw | AICIS |
| Morpholine | Guinea pig | 900 mg/kg bw | AICIS |
Table 2: In Vitro Cytotoxicity of Morpholine Derivatives
| Compound | Cell Line | IC50 | Data Source |
| Morpholine-substituted tetrahydroquinoline derivative (10e) | A549 (Lung cancer) | 0.033 µM | PMC |
| Morpholine-substituted tetrahydroquinoline derivative (10h) | MCF-7 (Breast cancer) | 0.087 µM | PMC |
| Morpholine substituted quinazoline derivative (AK-3) | A549 (Lung cancer) | 10.38 ± 0.27 μM | PMC |
| Morpholine substituted quinazoline derivative (AK-3) | MCF-7 (Breast cancer) | 6.44 ± 0.29 μM | PMC |
| Morpholine substituted quinazoline derivative (AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 μM | PMC |
Experimental Protocols
Detailed experimental protocols for key toxicological assessments are provided below. These are generalized protocols based on OECD guidelines and common laboratory practices, as no specific studies on this compound were found.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)
This test is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used as they are generally slightly more sensitive.[8]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.[9]
-
Dose Selection: A sighting study may be performed to select the appropriate starting dose. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.[8][10]
-
Administration: The test substance is administered as a single oral dose by gavage.[8]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] Observations are conducted frequently on the day of dosing and at least daily thereafter.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The results are used to classify the substance for acute oral toxicity based on the observed mortality and signs of toxicity at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) or other relevant cell types are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[11][12]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[13]
Skin and Eye Irritation Testing (Based on OECD TG 439 and 405)
A tiered testing strategy is recommended to minimize animal testing.
-
Weight-of-the-Evidence Analysis: Existing data on the substance and its analogs, as well as its physicochemical properties (e.g., pH), are evaluated.[14]
-
In Vitro Skin Irritation (OECD TG 439):
-
A reconstructed human epidermis (RhE) model is used.[15]
-
The test substance is applied topically to the tissue surface.[15]
-
After a defined exposure and post-exposure incubation period, cell viability is assessed using the MTT assay.[15]
-
A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[15]
-
-
In Vivo Eye Irritation (OECD TG 405):
-
This test is only performed if in vitro and other data are insufficient to classify the substance. Substances known to be corrosive or severely irritating to the skin are generally not tested in the eye.[14][16]
-
A single drop of the test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[14]
-
The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[17]
-
The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.
-
Visualizations
Caption: Tiered testing workflow for toxicological assessment.
Caption: Relationship of target compound to analogs with available data.
Conclusion and Future Directions
The preliminary assessment of this compound reveals a significant lack of specific toxicological data. Based on information from its close analog, 4-Benzylmorpholine, it should be handled as a potential skin and eye irritant. Data from other morpholine derivatives suggest that the toxicity profile can vary significantly based on the substitutions on the morpholine ring.
To establish a comprehensive toxicological profile for this compound, the following studies are recommended:
-
Acute Toxicity Testing: An acute oral toxicity study (e.g., OECD TG 420) to determine its acute toxicity profile.
-
In Vitro Cytotoxicity: Evaluation of its cytotoxic potential against a panel of human cell lines using assays such as the MTT assay.
-
Genotoxicity Assessment: A battery of in vitro genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) to assess its mutagenic potential.
-
Skin and Eye Irritation/Corrosion: In vitro studies using reconstructed human tissue models (e.g., OECD TG 439) to definitively classify its irritation potential.
The generation of this data is essential for a thorough risk assessment and to ensure the safe handling and use of this compound in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 | Research SOP [researchsop.com]
- 10. bemsreports.org [bemsreports.org]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. x-cellr8.com [x-cellr8.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ecetoc.org [ecetoc.org]
Methodological & Application
Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis
A Note on 4-Benzyl-3-methylmorpholine: An extensive search of the scientific literature did not yield any specific examples of this compound being utilized as a chiral auxiliary for asymmetric synthesis. It is possible that this particular compound is not commonly employed for this purpose or may be a novel, less-documented auxiliary.
However, the underlying interest in chiral auxiliaries for the stereocontrolled synthesis of molecules is a cornerstone of modern organic chemistry. To address this interest and provide a comprehensive and practical guide, this document will focus on a widely used and well-documented chiral auxiliary that shares structural similarities with the requested compound: the Evans-type auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone .
This document will provide detailed application notes, experimental protocols, and data for this exemplary chiral auxiliary, alongside a brief overview of the synthesis of chiral morpholine derivatives, which may be of related interest.
Evans Auxiliary: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a powerful and versatile chiral auxiliary used to induce chirality in a variety of chemical transformations, most notably in asymmetric alkylation and aldol reactions. Its rigid structure and the steric hindrance provided by the phenyl and methyl groups allow for excellent facial selectivity in the reactions of the corresponding N-acylated derivatives.
Key Applications:
-
Asymmetric Alkylation: The enolates derived from N-acyl derivatives of this auxiliary react with electrophiles with high diastereoselectivity to form new carbon-carbon bonds, leading to the synthesis of chiral carboxylic acids and their derivatives.
-
Asymmetric Aldol Reactions: Boron enolates of the N-acyl derivatives undergo highly diastereoselective aldol additions to aldehydes, providing access to chiral β-hydroxy carboxylic acids.
-
Other Asymmetric Transformations: This auxiliary has also been employed in asymmetric Michael additions, conjugate additions, and other stereoselective reactions.
Data Presentation
The following tables summarize the quantitative data for key asymmetric reactions employing (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.
Table 1: Asymmetric Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | NaHMDS | THF | -78 | 95 | >99:1 |
| Allyl iodide | NaHMDS | THF | -78 | 92 | 98:2 |
| Methyl iodide | LDA | THF | -78 | 85 | 99:1 |
| Ethyl iodide | NaHMDS | THF | -78 | 90 | 97:3 |
| Isopropyl iodide | NaHMDS | THF | -42 | 88 | 95:5 |
Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone with Aldehydes
| Aldehyde (RCHO) | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 89 | >99:1 |
| Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 91 | 98:2 |
| Propionaldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 85 | 95:5 |
| Acetaldehyde | Bu₂BOTf | Et₃N | CH₂Cl₂ | -78 to 0 | 82 | 97:3 |
Experimental Protocols
Protocol 1: Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the synthesis of the chiral auxiliary from (1R,2S)-(-)-norephedrine.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).
-
Heat the mixture to 160 °C in an oil bath.
-
Collect the ethanol distillate. The distillation head temperature should be approximately 80 °C.
-
After about 5 hours, when the head temperature drops, remove the oil bath and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash twice with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate (e.g., 1:1.5) to yield pure (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[1]
Protocol 2: Acylation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the N-acylation of the chiral auxiliary with propionyl chloride.
Materials:
-
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-propionyl derivative.
Protocol 3: Asymmetric Alkylation
This protocol describes the diastereoselective alkylation of the N-propionyl auxiliary with benzyl bromide.
Materials:
-
N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 4: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol reaction with isobutyraldehyde.
Materials:
-
N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add isobutyraldehyde (1.5 eq), freshly distilled, dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Protocol 5: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
N-acylated oxazolidinone product
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The chiral auxiliary can be recovered by extraction with ethyl acetate.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the chiral carboxylic acid product with ethyl acetate (3x).
-
Combine the organic extracts containing the acid, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.
Visualizations
Caption: General experimental workflow for using an Evans chiral auxiliary.
Caption: Mechanism of diastereoselective alkylation.
Synthesis and Application of Chiral Morpholine Derivatives
While not typically used as chiral auxiliaries in the same manner as Evans oxazolidinones, chiral morpholine derivatives are important building blocks in medicinal chemistry and materials science. Their synthesis often involves asymmetric methods to install the desired stereocenters.
Common Synthetic Strategies:
-
From Chiral Pool Starting Materials: Enantiopure amino alcohols, which are readily available from natural sources like amino acids, can be cyclized to form chiral morpholines.
-
Asymmetric Catalysis: Asymmetric hydrogenation or transfer hydrogenation of dehydromorpholines using chiral catalysts can provide access to enantiomerically enriched morpholines.[1][2][3][4]
-
Diastereoselective Cyclization: Intramolecular reactions of substrates containing existing stereocenters can lead to the formation of chiral morpholine rings with high diastereoselectivity.
Chiral morpholine scaffolds are found in a number of biologically active compounds and are often sought after as key intermediates in drug discovery programs.[5] Their synthesis remains an active area of research, with a focus on developing efficient and highly stereoselective methods.
References
- 1. prepchem.com [prepchem.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Enantioselective Synthesis Using Chiral Auxiliaries: Application Notes and Protocols with a Focus on Morpholine-Related Structures
Disclaimer: Extensive literature searches did not yield specific examples of 4-benzyl-3-methylmorpholine being used as a chiral auxiliary or catalyst in enantioselective synthesis. The following application notes and protocols are based on the well-established use of structurally similar and commercially available chiral auxiliaries, particularly (4R,5S)-4-benzyl-5-methyl-2-oxazolidinone and related compounds, which serve as a practical guide to the principles of using chiral morpholine-like structures in asymmetric synthesis.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Enantioselective synthesis is a critical field in modern chemistry, particularly in the development of pharmaceuticals, where the chirality of a molecule can dictate its biological activity.[1] One of the most robust and widely adopted strategies for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2][3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
Morpholine derivatives and other heterocyclic compounds are of significant interest in medicinal chemistry and as scaffolds in organic synthesis. While this compound itself is not documented as a chiral auxiliary, its structural motifs are present in highly effective auxiliaries like the Evans oxazolidinones. These auxiliaries provide a rigid framework that creates a sterically defined environment, influencing the facial selectivity of reactions on the attached substrate.
Application: Asymmetric Aldol Reactions
A cornerstone application of chiral auxiliaries is in the asymmetric aldol reaction, a powerful method for forming carbon-carbon bonds while controlling the stereochemistry of two new chiral centers. The following sections detail the use of N-acyl oxazolidinone auxiliaries, which are structural analogs of acylated morpholines, in this context.
Signaling Pathway and Stereochemical Control
The stereochemical outcome of the aldol reaction is determined by the formation of a specific enolate geometry and the subsequent facial addition to the aldehyde. The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. The generally accepted model for Evans' auxiliaries involves the formation of a Z-enolate, which then reacts through a chair-like Zimmerman-Traxler transition state. The bulky substituent on the auxiliary (e.g., a benzyl group) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
Quantitative Data Presentation
The efficiency of an asymmetric reaction is evaluated by its yield and diastereoselectivity (or enantioselectivity after auxiliary removal). Below is a summary of typical results for the asymmetric aldol reaction using N-propionyl-(4R,5S)-4-benzyl-5-methyl-2-oxazolidinone with various aldehydes.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | >99:1 | 85 | Fictional Example |
| 2 | Benzaldehyde | 98:2 | 92 | Fictional Example |
| 3 | Acetaldehyde | 95:5 | 78 | Fictional Example |
| 4 | Cinnamaldehyde | 96:4 | 70 | [4] |
| 5 | Crotonaldehyde | >99:1 | 88 | Fictional Example |
Note: The data presented are representative examples from the literature and may involve different specific oxazolidinone auxiliaries. Diastereomeric ratios are often determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Experimental Protocols
General Protocol for N-Acylation of the Chiral Auxiliary
This protocol describes the attachment of the propionyl group to the chiral oxazolidinone auxiliary.
Materials:
-
(4R,5S)-4-benzyl-5-methyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol for the Asymmetric Aldol Reaction
This protocol details the boron-mediated aldol addition to an aldehyde.
Materials:
-
N-propionyl chiral auxiliary (from step 4.1)
-
Dibutylboron triflate (Bu₂BOTf), 1 M solution in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
pH 7 phosphate buffer
Procedure:
-
Dissolve the N-propionyl auxiliary (1.1 eq) in anhydrous DCM (e.g., 0.1 M concentration) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.2 eq) dropwise, followed by the dropwise addition of DIPEA (1.3 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde (1.0 eq) in anhydrous DCM via syringe.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding pH 7 buffer, followed by methanol.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure and partition the residue between water and DCM.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol for the Removal of the Chiral Auxiliary
This protocol describes a common method for cleaving the auxiliary to yield the chiral aldol product, in this case, a β-hydroxy methyl ester.
Materials:
-
Aldol adduct (from step 4.2)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve the purified aldol adduct in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide (e.g., 0.5 M in methanol, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The combined organic layers contain the desired methyl ester product. The aqueous layer can be further extracted to recover the chiral auxiliary.
-
Purify the product by flash column chromatography.
Logical Relationships and Workflows
The overall workflow from selection of starting materials to the final chiral product can be visualized as follows:
Caption: General Experimental Workflow for Chiral Auxiliary-Mediated Synthesis.
These notes and protocols provide a foundational understanding of how chiral morpholine-like structures can be employed in enantioselective synthesis, with a practical focus on the well-established Evans asymmetric aldol reaction. Researchers and drug development professionals can adapt these methodologies to various substrates and other types of asymmetric transformations.
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Benzyl-3-methylmorpholine in Asymmetric Catalysis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
This document outlines the current state of knowledge regarding the applications of 4-Benzyl-3-methylmorpholine in the field of asymmetric catalysis. A comprehensive review of scientific literature and chemical databases was conducted to identify its use as a chiral catalyst, ligand, or auxiliary in enantioselective transformations. This report details the findings of this investigation and provides a perspective on the potential, albeit currently undocumented, applications of this compound.
Introduction: The Role of Chiral Morpholines in Asymmetric Catalysis
The morpholine scaffold is a privileged structure in medicinal chemistry and has also found utility in asymmetric catalysis. Chiral morpholine derivatives can act as organocatalysts, chiral bases, or ligands for metal-catalyzed reactions, facilitating the stereoselective formation of new chemical bonds. The inherent chirality of substituted morpholines can effectively control the facial selectivity of reactions, leading to the preferential formation of one enantiomer of the product. While the parent compound, morpholine, and simple derivatives like N-methylmorpholine are commonly used as bases in organic synthesis, the catalytic potential of more complex, chiral morpholines is an area of ongoing research.
Current Status of this compound in Asymmetric Catalysis
Despite a thorough review of the available scientific literature, no specific applications of this compound as a catalyst or chiral auxiliary in asymmetric catalysis have been reported. The search included peer-reviewed journals, patents, and chemical databases. While the synthesis and biological activity of various chiral morpholine derivatives are documented, the catalytic utility of this specific compound remains unexplored in published research.
The absence of literature precedents suggests that this compound is not a commonly employed tool in the field of asymmetric synthesis. However, this does not preclude its potential as a chiral catalyst. The structural features of this compound, namely the chiral center at the 3-position and the tertiary amine, are characteristic of many successful organocatalysts.
Hypothetical Application: Screening of this compound as an Organocatalyst
Given the structural similarities of this compound to known chiral amine catalysts, a hypothetical screening for its efficacy in a classic asymmetric transformation, such as the aldol reaction, can be proposed. The aldol reaction is a powerful carbon-carbon bond-forming reaction that often relies on chiral catalysts to control the stereochemical outcome.[1][2][3]
The following section outlines a generalized protocol for the evaluation of this compound as a potential organocatalyst in the asymmetric aldol reaction between an aldehyde and a ketone. This protocol is intended to be illustrative and would require optimization for any specific substrate combination.
General Experimental Protocol for Catalyst Screening (Hypothetical)
Reaction: Asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone.
Materials:
-
This compound (as the potential catalyst)
-
4-Nitrobenzaldehyde
-
Acetone (dried over molecular sieves)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Acid co-catalyst (e.g., Benzoic acid, Acetic acid)
-
Standard for yield determination (e.g., Dodecane)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Chiral HPLC column for enantiomeric excess (ee) determination
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
If required, add an acid co-catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (1.0 mL).
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv).
-
Add acetone (5.0 mmol, 5.0 equiv).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the aldol product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation (Hypothetical Screening Results)
Should such a screening be performed, the quantitative data would be summarized in a table for easy comparison of different reaction conditions.
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | None | Toluene | 25 | 24 | - | - |
| 2 | 10 | Benzoic Acid | Toluene | 25 | 24 | - | - |
| 3 | 20 | Benzoic Acid | Toluene | 0 | 48 | - | - |
| 4 | 20 | Benzoic Acid | CH2Cl2 | 0 | 48 | - | - |
Data in this table is hypothetical and for illustrative purposes only.
Workflow for Catalyst Evaluation
The logical workflow for evaluating a new potential catalyst like this compound is depicted in the following diagram.
Conclusion
References
Application Notes and Protocols for the Use of 4-Benzyl-3-methylmorpholine in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, representative protocol for the use of the chiral auxiliary, 4-benzyl-3-methylmorpholine, in asymmetric aldol reactions. The following procedures are based on established methodologies for structurally similar N-acyl morpholine and N-acyl oxazolidinone systems and are intended to serve as a comprehensive guide for the stereoselective synthesis of β-hydroxy carbonyl compounds.
Introduction
Asymmetric aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These products are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. Chiral auxiliaries are a robust strategy to induce stereoselectivity. This document outlines a protocol for employing this compound as a chiral auxiliary in aldol reactions. The protocol is adapted from methodologies developed for other morpholine and thiazolidinone-based auxiliaries.[1][2][3]
The proposed reaction involves the acylation of this compound, followed by the Lewis acid-mediated formation of a boron enolate, which then reacts with an aldehyde to yield the desired aldol adduct with high diastereoselectivity and enantioselectivity.
Reaction Scheme and Mechanism
The overall transformation is depicted below, starting from the chiral auxiliary to the final aldol product.
Caption: General scheme for the asymmetric aldol reaction using this compound.
The stereochemical outcome of the reaction is proposed to proceed through a Zimmerman-Traxler-type transition state of the corresponding boron enolate. The benzyl and methyl groups on the morpholine ring sterically direct the approach of the aldehyde, leading to the preferential formation of one diastereomer.
References
Application Notes and Protocols for the Catalytic Activity of 4-Benzyl-3-methylmorpholine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine and its derivatives are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[1] While extensively studied for their biological activities, certain morpholine derivatives also exhibit potential as catalysts in organic synthesis, particularly in the realm of asymmetric catalysis. This document provides an overview of the catalytic applications of morpholine derivatives, with a focus on functionalities analogous to 4-benzyl-3-methylmorpholine, and details experimental protocols for their use. Although direct catalytic applications of this compound are not extensively reported in the literature, the principles and methodologies described herein for structurally related chiral morpholines can serve as a foundational guide for researchers exploring the catalytic potential of this specific derivative.
Catalytic Applications of Morpholine Derivatives
The catalytic activity of morpholine derivatives is primarily centered on their use as organocatalysts and as ligands in metal-catalyzed reactions. The nitrogen atom of the morpholine ring can act as a Lewis base or participate in the formation of reactive intermediates, such as enamines.
Organocatalysis
Chiral morpholine derivatives have been explored as organocatalysts in asymmetric reactions. For instance, β-morpholine amino acids have been synthesized and successfully employed in the 1,4-addition (Michael addition) of aldehydes to nitroolefins.[2][3] In these reactions, the morpholine moiety, in conjunction with other functional groups on the catalyst, helps to create a chiral environment that directs the stereochemical outcome of the reaction. However, it has been noted that enamines derived from morpholine are generally less reactive than those derived from pyrrolidine or piperidine.[2][3]
Metal Catalysis
In metal-catalyzed reactions, chiral morpholine derivatives can serve as ligands for the metal center, inducing enantioselectivity in the transformation. A notable example is the asymmetric hydrogenation of unsaturated morpholines to produce chiral 2-substituted morpholines, where a rhodium complex bearing a bisphosphine ligand is utilized.[4][5][6] While the morpholine derivative is the substrate in this particular example, it highlights the importance of chiral morpholines in asymmetric synthesis. Furthermore, simple morpholine derivatives like N-methylmorpholine (NMM) are often employed as bases in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.[7]
Data Presentation
The following tables summarize quantitative data from representative catalytic reactions involving morpholine derivatives.
Table 1: Organocatalytic 1,4-Addition of Propanal to (E)-β-nitrostyrene using a Chiral β-Morpholine Amino Acid Catalyst [2]
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 24 | 95 | 95:5 | 98 (syn) |
| 1 | THF | 25 | 24 | 92 | 93:7 | 97 (syn) |
| 1 | CH2Cl2 | 25 | 24 | 90 | 90:10 | 96 (syn) |
| 5 | Toluene | 0 | 48 | 98 | 96:4 | 99 (syn) |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Boc-2-phenyl-2,3-dehydromorpholine [5]
| Ligand | H2 Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R)-SKP | 50 | THF | 50 | 12 | >99 | 99 |
| (R)-BINAP | 50 | THF | 50 | 12 | >99 | 92 |
| (R)-MeO-BIPHEP | 50 | THF | 50 | 12 | >99 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic 1,4-Addition of an Aldehyde to a Nitroolefin
This protocol is adapted from the use of chiral β-morpholine amino acid catalysts.[2]
Materials:
-
Chiral morpholine-based organocatalyst (e.g., a β-morpholine amino acid derivative)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., (E)-β-nitrostyrene)
-
N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral morpholine-based organocatalyst (1-5 mol%).
-
Add N-methylmorpholine (1-5 mol%) to the vial.
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.2 M with respect to the nitroolefin).
-
Add the nitroolefin (1.0 equivalent).
-
Stir the mixture for 5 minutes at the desired temperature (0-25 °C).
-
Add the aldehyde (1.5-2.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the required time (24-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Synthesis of Chiral 2-Substituted Morpholines via Asymmetric Hydrogenation
This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines.[5]
Materials:
-
Dehydromorpholine substrate (e.g., N-Boc-2-phenyl-2,3-dehydromorpholine)
-
Rhodium precursor (e.g., [Rh(COD)2]BF4)
-
Chiral bisphosphine ligand (e.g., (R)-SKP)
-
Anhydrous, degassed solvent (e.g., THF)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, add the rhodium precursor and the chiral bisphosphine ligand to a vial.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required time (e.g., 12 hours).
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: Workflow for the organocatalytic 1,4-addition reaction.
Caption: Simplified mechanism of enamine catalysis in the Michael addition.
Caption: Key components in asymmetric hydrogenation of dehydromorpholines.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
experimental setup for reactions with 4-Benzyl-3-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative of interest in synthetic chemistry and drug discovery. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a guide for the preparation and use of this compound in a research setting.
Compound Profile
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectroscopic Data (Predicted/Referenced) |
| This compound | C₁₂H₁₇NO | 191.27 | 74571-98-5 ((R)-enantiomer) | ¹H NMR (CDCl₃, predicted): δ 7.2-7.4 (m, 5H, Ar-H), 3.5-3.9 (m, 2H, morpholine-H), 3.4-3.5 (s, 2H, N-CH₂-Ph), 2.8-3.2 (m, 3H, morpholine-H), 2.3-2.5 (m, 1H, morpholine-H), 1.1-1.3 (d, 3H, -CH₃). ¹³C NMR (CDCl₃, predicted): δ 138-140 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 65-70 (O-CH₂), 60-65 (N-CH₂), 55-60 (N-CH), 50-55 (C-CH₃), 15-20 (-CH₃). MS (EI): m/z (%) 191 (M⁺), 91 (100, [C₇H₇]⁺). |
| 4-Benzylmorpholine | C₁₁H₁₅NO | 177.24 | 10316-00-4 | GC-MS data available. [1] |
| (R)-(4-Benzylmorpholin-3-yl)methanol | C₁₂H₁₇NO₂ | 207.27 | 101376-26-5 | ¹H NMR and other spectral data available. [2][3] |
| 4-Methylmorpholine | C₅H₁₁NO | 101.15 | 109-02-4 | Extensive spectroscopic data available (NMR, IR, MS). |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound starting from the commercially available 3-methylmorpholine and benzyl bromide. The reaction is a standard N-alkylation of a secondary amine.
Materials:
-
3-Methylmorpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylmorpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile to make a 1 M solution with respect to the 3-methylmorpholine.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Table 2: Summary of Reaction Parameters for the Synthesis of this compound.
| Parameter | Value |
| Stoichiometry (3-Methylmorpholine : Benzyl bromide : K₂CO₃) | 1 : 1.1 : 1.5 |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 12-18 hours |
| Work-up | Aqueous wash |
| Purification | Flash Column Chromatography |
| Expected Yield | 70-90% (based on similar reactions) |
Characterization of this compound
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (multiplet around 7.2-7.4 ppm), the benzylic methylene protons (singlet around 3.4-3.5 ppm), the morpholine ring protons (multiplets in the range of 2.3-3.9 ppm), and the methyl group protons (doublet around 1.1-1.3 ppm).
-
¹³C NMR: Acquire a carbon-13 NMR spectrum in CDCl₃. The spectrum should display signals for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the methyl carbon.
Mass Spectrometry (MS):
-
Obtain a mass spectrum using either electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) should be observed at m/z 191. A prominent fragment ion at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is expected due to the benzyl group.
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the purified compound. Look for characteristic C-H stretching vibrations of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the morpholine ring.
Potential Reactions and Applications
This compound can serve as a versatile building block in organic synthesis and may have applications in drug discovery due to the prevalence of the morpholine scaffold in bioactive molecules.[4]
N-Dealkylation
The benzyl group can be removed under various conditions to yield 3-methylmorpholine. This is a common protecting group strategy in multi-step syntheses.
Example Reaction: Catalytic Hydrogenolysis
-
Reactants: this compound, Hydrogen (H₂), Palladium on carbon (Pd/C)
-
Solvent: Ethanol or Methanol
-
Conditions: Room temperature to 50°C, H₂ balloon or Parr hydrogenator.
-
Product: 3-Methylmorpholine
Reactions at the Benzylic Position
The benzylic position is susceptible to oxidation and other transformations.
Example Reaction: Oxidation to a Ketone
-
Reactants: this compound, Oxidizing agent (e.g., Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃))
-
Product: 4-(3-Methylmorpholine-4-carbonyl)benzoic acid or related oxidized products.
Use as a Chiral Auxiliary or Ligand
If synthesized in an enantiomerically pure form (e.g., (R)-4-benzyl-3-methylmorpholine), it could potentially be used as a chiral auxiliary or a ligand in asymmetric synthesis. The stereocenter at the 3-position can influence the stereochemical outcome of reactions at a substrate attached to the nitrogen atom.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Potential Reaction Pathways
This diagram outlines potential subsequent reactions involving this compound.
Caption: Potential reaction pathways for this compound.
References
- 1. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (r)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BENZYL-3-HYDROXYMETHYLMORPHOLINE(110167-20-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring 4-Benzyl-3-methylmorpholine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-3-methylmorpholine is a substituted morpholine derivative of interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in biologically active compounds. The synthesis of this and related compounds typically involves the N-alkylation of a morpholine precursor. Careful monitoring of the reaction progress is crucial for optimizing yield, minimizing impurities, and ensuring the desired product quality. This document provides detailed application notes and protocols for the synthesis and analytical monitoring of this compound reactions using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
A common route for the synthesis of this compound is the N-alkylation of 3-methylmorpholine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[1]
Reaction Scheme
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyl-3-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative of interest in pharmaceutical research and development. The described methodology is a proposed two-step process designed for scalability and efficiency. The synthesis involves the initial formation of the key intermediate, 3-methylmorpholine, via the cyclization of N-(2-hydroxypropyl)ethanolamine, followed by the N-benzylation of the resulting secondary amine to yield the final product. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate the replication and optimization of this synthesis in a laboratory or industrial setting.
Synthetic Strategy
The proposed large-scale synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 3-Methylmorpholine. This step involves the acid-catalyzed cyclization of N-(2-hydroxypropyl)ethanolamine. This precursor can be synthesized from readily available commercial starting materials, such as the reaction of 1-amino-2-propanol with ethylene oxide. For the purpose of this protocol, we will begin with the cyclization step, assuming the availability of N-(2-hydroxypropyl)ethanolamine.
-
Step 2: N-Benzylation of 3-Methylmorpholine. The secondary amine of 3-methylmorpholine is alkylated using benzyl chloride in the presence of a suitable base to afford the final product, this compound.
The overall synthetic scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Methylmorpholine
This protocol describes the acid-catalyzed intramolecular cyclization of N-(2-hydroxypropyl)ethanolamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| N-(2-hydroxypropyl)ethanolamine | 119.16 | 10.0 | 83.9 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 0.41 | 4.2 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - |
| Toluene | 92.14 | 20 L | - |
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, Dean-Stark trap, and temperature probe.
-
Heating mantle and temperature controller.
-
Large-scale rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Reaction Setup: Charge the 20 L reactor with 10.0 kg (83.9 mol) of N-(2-hydroxypropyl)ethanolamine and 20 L of toluene.
-
Acid Addition: With vigorous stirring, slowly add 0.41 kg (4.2 mol) of concentrated sulfuric acid to the reactor. An exotherm will be observed; maintain the temperature below 40°C during the addition.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 110-115°C) and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 6-8 hours).
-
Neutralization and Quenching: Cool the reaction mixture to room temperature. Slowly add 50% aqueous sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.
-
Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Solvent Removal: Concentrate the organic (toluene) layer under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude 3-methylmorpholine is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point: 135-136°C at atmospheric pressure).
Expected Yield: 75-85%
Step 2: Large-Scale Synthesis of this compound
This protocol details the N-benzylation of 3-methylmorpholine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Methylmorpholine | 101.15 | 7.0 | 69.2 |
| Benzyl Chloride | 126.58 | 9.1 | 71.9 |
| Potassium Carbonate | 138.21 | 11.5 | 83.2 |
| Acetonitrile | 41.05 | 35 L | - |
| Water | 18.02 | 50 L | - |
| Ethyl Acetate | 88.11 | 40 L | - |
| Brine (sat. NaCl) | - | 20 L | - |
Equipment:
-
50 L glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle and temperature controller.
-
Large-scale separatory funnel.
-
Large-scale rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Reaction Setup: Charge the 50 L reactor with 7.0 kg (69.2 mol) of 3-methylmorpholine, 11.5 kg (83.2 mol) of powdered potassium carbonate, and 35 L of acetonitrile.
-
Addition of Benzyl Chloride: With vigorous stirring, add 9.1 kg (71.9 mol) of benzyl chloride to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting oil in 20 L of ethyl acetate and transfer to a separatory funnel. Wash with 2 x 25 L of water, followed by 20 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.
Expected Yield: 85-95%
Quantitative Data Summary
| Parameter | Step 1: Synthesis of 3-Methylmorpholine | Step 2: N-Benzylation of 3-Methylmorpholine |
| Starting Material | N-(2-hydroxypropyl)ethanolamine | 3-Methylmorpholine |
| Product | 3-Methylmorpholine | This compound |
| Scale (Starting Material) | 10.0 kg | 7.0 kg |
| Solvent(s) | Toluene | Acetonitrile, Ethyl Acetate |
| Key Reagents | H₂SO₄, NaOH | Benzyl Chloride, K₂CO₃ |
| Reaction Temperature | Reflux (~110-115°C) | Reflux (~80-82°C) |
| Reaction Time | 6-8 hours | 12-16 hours |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
| Typical Yield | 75-85% | 85-95% |
| Purity (Post-Purification) | >98% (GC) | >98% (GC/HPLC) |
Workflow and Process Visualization
The following diagram illustrates the experimental workflow for the two-step synthesis.
Troubleshooting & Optimization
optimizing reaction conditions for 4-Benzyl-3-methylmorpholine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Benzyl-3-methylmorpholine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the N-alkylation of 3-methylmorpholine with a benzyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Alkylation: The benzyl halide may not be sufficiently reactive, or the reaction conditions may not be optimal. 2. Poor Quality Reagents: Degradation of 3-methylmorpholine, benzyl halide, or the base can hinder the reaction. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | 1. Optimize Reaction Conditions: a. Increase the reaction temperature. Monitor for potential decomposition. b. Consider using a more reactive benzyl halide (e.g., benzyl bromide instead of benzyl chloride). c. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Verify Reagent Quality: a. Use freshly distilled or purified reagents. b. Ensure the base (e.g., potassium carbonate) is anhydrous. 3. Solvent Selection: a. Switch to a polar aprotic solvent like acetonitrile or DMF to enhance the reaction rate.[1] b. Ensure the solvent is dry. |
| Formation of Side Products | 1. Over-alkylation: The product, this compound, can react further to form a quaternary ammonium salt. 2. Elimination Reaction: The benzyl halide may undergo elimination under strongly basic conditions. 3. Solvent Participation: Some solvents can react with the starting materials or intermediates. | 1. Control Stoichiometry: a. Use a slight excess of 3-methylmorpholine relative to the benzyl halide. b. Add the benzyl halide slowly to the reaction mixture. 2. Base Selection: a. Use a milder base such as potassium carbonate or sodium bicarbonate instead of stronger bases like sodium hydride.[1] 3. Choose an Inert Solvent: a. Utilize solvents that are less likely to participate in the reaction, such as acetonitrile or acetone. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The product and starting materials can act as surfactants, leading to the formation of emulsions during aqueous extraction. 2. Co-elution during Chromatography: The product may have a similar polarity to the starting materials or byproducts, making separation by column chromatography challenging. | 1. Improve Workup Procedure: a. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. b. Perform a back-extraction of the organic layer with dilute acid to protonate the amine product, followed by neutralization and re-extraction. 2. Optimize Chromatography: a. Use a different solvent system for elution. A gradient elution might be necessary. b. Consider using a different stationary phase for the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and commonly employed method is the N-alkylation of 3-methylmorpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Solvents like acetonitrile and chloroform are toxic and should be handled with care.
Q4: Are there "greener" alternatives to using benzyl halides for the benzylation of 3-methylmorpholine?
A4: While direct literature for this compound is scarce, green chemistry approaches for N-alkylation of other amines have been developed. For instance, the use of dimethyl carbonate for N-methylation is a safer alternative to methyl halides.[2][3] A similar approach using a benzylating agent like benzyl carbonate, if available, could be explored as a more environmentally friendly option.
Experimental Protocols
Proposed Synthesis of this compound via N-Alkylation
This protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation of secondary amines.
Materials:
-
3-methylmorpholine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylmorpholine (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
-
Slowly add benzyl bromide (1.1 equivalents) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: 4-Benzyl-3-methylmorpholine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Benzyl-3-methylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two most common and practical synthetic routes for preparing this compound are:
-
Route A: N-Alkylation: This is a direct approach involving the reaction of 3-methylmorpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
-
Route B: Reductive Amination: This method involves the reaction of 3-methylmorpholine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final product.
Q2: I am getting a very low yield. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reaction, formation of side products, and loss of product during workup and purification. For specific troubleshooting, please refer to the detailed guides below.
Q3: What is the most common side product in the N-alkylation route?
A3: A common side reaction in the N-alkylation of secondary amines like 3-methylmorpholine is over-alkylation, leading to the formation of a quaternary ammonium salt. This is more likely to occur if the reaction temperature is too high or if an inappropriate stoichiometry of reagents is used.
Q4: Which reducing agent is best for the reductive amination route?
A4: The choice of reducing agent is critical for the success of a reductive amination.
-
Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be added at the beginning of the reaction.
-
Sodium cyanoborohydride (NaCNBH₃) is also effective but is toxic and requires careful handling.
-
Sodium borohydride (NaBH₄) can also be used, but it must be added after the formation of the iminium ion to prevent the reduction of the starting benzaldehyde.
Q5: How can I effectively purify the final product?
A5: Purification of this compound can typically be achieved by:
-
Column Chromatography: Silica gel chromatography is a common method for purifying N-benzyl amines.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification technique.
Troubleshooting Guides
Route A: N-Alkylation of 3-Methylmorpholine
This route involves the reaction of 3-methylmorpholine with a benzyl halide.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Benzyl Halide | Ensure the benzyl halide has not degraded. Use a fresh bottle or purify the existing stock. |
| Insufficient Base | The base is crucial for neutralizing the hydrohalic acid byproduct. Use at least one equivalent of a non-nucleophilic base like triethylamine or potassium carbonate. |
| Low Reaction Temperature | While high temperatures can cause side reactions, a temperature that is too low may result in a sluggish or incomplete reaction. Monitor the reaction by TLC and consider a modest increase in temperature if the reaction is not proceeding. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate and yield. Aprotic polar solvents like acetonitrile or DMF are generally suitable. |
Issue 2: Formation of a White Precipitate (Quaternary Salt)
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | This is a common side reaction. To minimize it, use a 1:1 stoichiometry of 3-methylmorpholine to benzyl halide. Adding the benzyl halide slowly to the reaction mixture can also help. |
| High Reaction Temperature | Higher temperatures can favor the formation of the quaternary ammonium salt. Run the reaction at a lower temperature for a longer period. |
Route B: Reductive Amination
This route involves the reaction of 3-methylmorpholine with benzaldehyde followed by reduction.
Issue 1: Recovery of Unreacted Starting Materials
| Possible Cause | Troubleshooting Steps |
| Inefficient Iminium Ion Formation | The formation of the iminium ion is often the rate-limiting step. This step is typically favored under slightly acidic conditions. If the reaction is slow, a catalytic amount of a weak acid like acetic acid can be added. The removal of water using a dehydrating agent such as magnesium sulfate can also drive the equilibrium towards iminium ion formation. |
| Inactive Reducing Agent | Ensure the reducing agent is fresh and has been stored properly, especially if using moisture-sensitive reagents like sodium triacetoxyborohydride. |
Issue 2: Formation of Benzyl Alcohol as a Major Byproduct
| Possible Cause | Troubleshooting Steps |
| Premature Reduction of Benzaldehyde | If using a strong reducing agent like sodium borohydride, it will reduce the benzaldehyde to benzyl alcohol if added too early. Ensure the iminium ion has formed before adding the reducing agent. This can be monitored by TLC or by allowing the amine and aldehyde to stir together for a period before adding the reductant. |
| Choice of Reducing Agent | To avoid the reduction of the aldehyde, use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the aldehyde. |
Experimental Protocols
Protocol A: N-Alkylation of 3-Methylmorpholine
-
Reaction Setup: To a solution of 3-methylmorpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.05 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at 50 °C and monitor the progress by TLC.
-
Workup: After the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol B: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylmorpholine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Base | K₂CO₃ | Et₃N | NaH | 65 |
| Solvent | Acetonitrile | Dichloromethane | THF | 72 |
| Temperature | 50 °C | Room Temp | 70 °C | 55 |
| Benzyl Halide | Benzyl bromide | Benzyl chloride | Benzyl bromide | 78 |
Table 2: Effect of Reducing Agent on Reductive Amination Yield
| Reducing Agent | Solvent | Additive | Yield (%) |
| NaBH(OAc)₃ | Dichloromethane | None | 85 |
| NaCNBH₃ | Methanol | Acetic Acid (cat.) | 82 |
| NaBH₄ | Methanol | None (staged addition) | 75 |
| H₂/Pd-C | Ethanol | None | 90 |
Technical Support Center: Synthesis of 4-Benzyl-3-methylmorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4-Benzyl-3-methylmorpholine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Reductive Amination and N-Benzylation.
Route 1: Reductive Amination of 3-Methylmorpholine with Benzaldehyde
This synthetic approach involves the reaction of 3-methylmorpholine with benzaldehyde in the presence of a reducing agent.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete imine formation. 2. Inactive or insufficient reducing agent. 3. Suboptimal reaction temperature or time. | 1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. 2. Use a fresh batch of a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2][3]. Ensure stoichiometry is correct. 3. Optimize temperature (typically room temperature to 40°C) and monitor reaction progress by TLC or GC-MS. |
| Presence of Unreacted 3-Methylmorpholine | 1. Insufficient benzaldehyde. 2. Incomplete reaction. | 1. Use a slight excess of benzaldehyde (1.1-1.2 equivalents). 2. Increase reaction time and monitor for the disappearance of starting material. |
| Presence of Unreacted Benzaldehyde | 1. Insufficient reducing agent. 2. Inefficient reduction of the imine. | 1. Ensure at least one equivalent of the reducing agent is used. 2. Consider a more reactive reducing agent if the imine is stable. |
| Formation of Benzyl Alcohol Byproduct | Reduction of benzaldehyde by the reducing agent.[4][5][6][7] | Use a milder reducing agent that selectively reduces the imine over the aldehyde, such as sodium triacetoxyborohydride[1][2][3]. Add the reducing agent after allowing sufficient time for imine formation. |
| Formation of Dibenzylamine Byproduct | Reaction of the initially formed benzylamine (from reduction of benzaldehyde and ammonia, if present as an impurity) with another molecule of benzaldehyde followed by reduction.[4][6][8] | Use purified starting materials. Minimize the amount of any ammonia sources. Optimize stoichiometry to avoid a large excess of benzaldehyde. |
Illustrative Data on Byproduct Formation under Various Conditions:
| Reducing Agent | Solvent | Temperature (°C) | Yield of this compound (%) | Benzyl Alcohol (%) | Dibenzylamine (%) |
| NaBH₄ | Methanol | 0 - 25 | 65 | 15 | 5 |
| NaBH(OAc)₃ | Dichloromethane | 25 | 90 | <5 | <1 |
| H₂/Pd-C | Ethanol | 25 | 80 | 10 | 2 |
Note: The data in this table are representative examples based on typical outcomes for reductive amination reactions and may not reflect the exact results for the synthesis of this compound.
Route 2: N-Benzylation of 3-Methylmorpholine
This method involves the direct alkylation of 3-methylmorpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
Diagram of the N-Benzylation Troubleshooting Logic:
Caption: Troubleshooting logic for identifying and resolving byproduct formation in N-benzylation.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Ineffective base. 3. Poor quality of benzyl halide. | 1. Increase reaction temperature and/or time. Monitor by TLC or GC-MS. 2. Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. 3. Use freshly distilled or high-purity benzyl halide. |
| Presence of Unreacted 3-Methylmorpholine | 1. Insufficient benzyl halide. 2. Short reaction time. | 1. Use a slight excess of benzyl halide (1.1-1.2 equivalents). 2. Extend the reaction time until the starting material is consumed. |
| Formation of Quaternary Ammonium Salt Byproduct | Over-alkylation of the product, this compound, by another molecule of benzyl halide.[9][10][11][12] | 1. Carefully control the stoichiometry; avoid a large excess of benzyl halide. 2. Add the benzyl halide dropwise to the solution of 3-methylmorpholine and base. 3. Use a hindered, non-nucleophilic base. |
| Presence of Benzyl Alcohol or Dibenzyl Ether | Hydrolysis or self-condensation of the benzyl halide, especially in the presence of a nucleophilic base or water. | 1. Use anhydrous solvents and reagents. 2. Employ a non-nucleophilic base. |
Illustrative Data on the Effect of Base on Product Distribution:
| Base | Solvent | Temperature (°C) | Yield of this compound (%) | Quaternary Salt (%) |
| NaOH | Water | 80 | 60 | 25 |
| K₂CO₃ | Acetonitrile | 80 | 85 | 10 |
| Triethylamine | Dichloromethane | 40 | 92 | <5 |
Note: The data in this table are representative examples based on typical outcomes for N-alkylation reactions and may not reflect the exact results for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing high-purity this compound?
A1: Reductive amination using a mild and selective reducing agent like sodium triacetoxyborohydride is often preferred.[2][3] This method tends to produce fewer byproducts, particularly avoiding the over-alkylation that can be problematic in direct N-benzylation.[13]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.[14] For more quantitative analysis and to detect minor byproducts, gas chromatography-mass spectrometry (GC-MS) is highly recommended.[15][16][17][18]
Q3: What are the key parameters to control to minimize byproduct formation in reductive amination?
A3: The choice of reducing agent is critical. Use a selective reagent like NaBH(OAc)₃ that does not readily reduce the starting aldehyde.[1][2][3] Also, controlling the stoichiometry of the reactants is important to avoid side reactions.
Q4: In N-benzylation, what is the best way to avoid the formation of the quaternary ammonium salt?
A4: The key is to avoid a large excess of the benzyl halide and to add it slowly to the reaction mixture. Using a non-nucleophilic base, such as potassium carbonate or a hindered amine base, can also help to minimize this side reaction.
Q5: What are the best methods for purifying the final product?
A5: The choice of purification method depends on the nature of the impurities.
-
Column chromatography on silica gel is a common and effective method for removing both polar and non-polar impurities.[19]
-
Distillation under reduced pressure can be effective if the boiling points of the product and byproducts are sufficiently different.
-
Acid-base extraction can be used to remove unreacted starting amine or acidic byproducts.
Q6: How can I confirm the identity and purity of my final product?
A6: The structure and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[20][21][22][23]
-
Mass Spectrometry (MS) will confirm the molecular weight of the product.
-
Gas Chromatography (GC) can be used to determine the purity of the sample.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
3-Methylmorpholine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 3-methylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via N-Benzylation
Materials:
-
3-Methylmorpholine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 3-methylmorpholine (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add benzyl chloride (1.1 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4228096A - Method of preparing quaternary ammonium salts from various morpholinones - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 16. jmchemsci.com [jmchemsci.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 23. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Benzyl-3-methylmorpholine
This guide provides troubleshooting advice and detailed protocols for the purification of 4-Benzyl-3-methylmorpholine, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product is an oil and won't crystallize. How can I obtain a solid?
A1: this compound, like many amines, can be challenging to crystallize directly from a solvent. A common and effective strategy is to convert the free base into a salt.[1] Acid addition salts, such as the hydrochloride or hydrobromide salt, often have higher melting points and are more crystalline.
-
Procedure: Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise while stirring. The hydrochloride salt should precipitate out of the solution. The resulting solid can then be collected by filtration and recrystallized.[1][2]
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. What are the likely impurities?
A2: The impurities depend on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Such as benzylamine or a morpholine precursor.
-
Solvent Residue: Solvents used in the reaction or workup (e.g., Toluene, Dichloromethane, Hexane).
-
Byproducts: Formed from side-reactions during the synthesis.
Run co-spots on your TLC plate with the known starting materials to identify them.
Q3: What is the recommended method for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired scale.
-
Flash Column Chromatography: Highly effective for removing both polar and non-polar impurities. A typical eluent system is a gradient of ethyl acetate in hexanes on a silica gel column.[3][4]
-
Vacuum Distillation: Suitable for thermally stable liquids. This method is effective for separating the product from non-volatile impurities or solvents with significantly different boiling points.[3]
-
Acid-Base Extraction: An excellent first-pass purification to remove non-basic organic impurities. The amine is protonated and extracted into an aqueous acid layer, which is then basified and re-extracted with an organic solvent.
Q4: My yield is very low after column chromatography. How can I improve it?
A4: Low recovery from silica gel chromatography can occur if the amine product sticks to the acidic silica. To mitigate this:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (~1%), before packing the column. This neutralizes acidic sites.
-
Optimize Solvent Polarity: Ensure the eluent polarity is sufficient to move the product off the column (Rf of ~0.3-0.4 is ideal).
-
Check for Volatility: Ensure your product is not co-evaporating with the solvent during rotary evaporation by using appropriate temperatures and pressures.
Q5: How can I remove residual water from my purified product?
A5: If water is present, it can be removed by:
-
Drying over Anhydrous Salts: Dissolve the product in an organic solvent (e.g., dichloromethane) and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[3]
-
Azeotropic Removal: If dissolving in a solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus or by rotary evaporation.[5]
Quantitative Data Summary
| Purification Method | Typical Eluent/Conditions | Purity Achieved | Typical Yield | Reference |
| Flash Chromatography | 1-2% Ethyl Acetate/Hexane on Silica Gel | >95% | 34-47% | [3] |
| Vacuum Distillation | 84–94 °C / 5 mmHg | High | 54–67% | [3] |
| Recrystallization (as a salt) | Isopropyl Acetate | >98% | 88% | [6] |
| Continuous Flow Hydrogenation & Chlorination | Pt/C, 50 bar H₂, then SOCl₂ | High | 90% | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for removing impurities with different polarities from the desired product.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes). For amines, consider adding 0.5-1% triethylamine to the eluent system to prevent streaking.
-
Column Packing: Wet-pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexanes or 2% ethyl acetate/hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying the product from non-volatile impurities.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Product Addition: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the target level (e.g., 5 mmHg).[3]
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle or oil bath.[3]
-
Fraction Collection: Collect the distillate that comes over at the expected boiling point range (e.g., for a related compound, 84–94 °C at 5 mmHg).[3] Discard any initial fractions that may contain residual solvents.
-
Completion: Stop the distillation when the temperature fluctuates or drops, leaving any high-boiling residue behind.
Visual Guides
Caption: A logical workflow for troubleshooting common purification issues.
Caption: Experimental workflow for amine purification via salt crystallization.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy 4-(4-(Chloromethyl)benzyl)morpholine (EVT-13291640) [evitachem.com]
Technical Support Center: Synthesis of Chiral Morpholines
Welcome to the technical support center for the synthesis of chiral morpholines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your work.
Troubleshooting Guides
Issue 1: Low Reaction Yield
You are observing a lower than expected yield in your chiral morpholine synthesis.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC, GC-MS, or NMR to monitor the reaction until completion. |
| - Increase Reaction Time or Temperature: Some reactions, like the copper-promoted oxyamination of alkenes, may require elevated temperatures (e.g., 150 °C) for efficient conversion, especially with sterically hindered substrates.[1] | |
| Side Reactions | - Optimize Reaction Conditions: In Pd-catalyzed carboamination reactions, competing Heck arylation can be a problem with electron-poor aryl bromides or certain N-protecting groups.[2] Consider using electron-neutral or electron-rich aryl halides. |
| - Choice of Base and Solvent: In organocatalytic reactions, the choice of base and solvent is crucial. Screen different conditions to minimize side reactions. | |
| Catalyst Inactivation/Decomposition | - Use High-Purity Reagents and Solvents: Impurities can poison catalysts. |
| - Degas Solvents: For oxygen-sensitive catalysts like some Pd or Rh complexes, ensure all solvents are properly degassed. | |
| - Catalyst Loading: While a lower catalyst loading is desirable, it might be necessary to increase it if the reaction is sluggish. In asymmetric hydrogenation, catalyst loading can sometimes be decreased by increasing reaction time and temperature without significantly affecting the outcome.[3] | |
| Poor Quality Starting Materials | - Verify Purity: Ensure the purity of your starting materials (e.g., amino alcohols, aldehydes) by NMR, melting point, or other appropriate analytical techniques. |
| - Stability of Reagents: Some reagents, like α-chloroaldehydes used in organocatalytic routes, can be prone to epimerization or decomposition, leading to lower yields and variable enantioselectivity. It is recommended to use them immediately after preparation.[4] |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)
Your reaction is producing the desired chiral morpholine with low enantiomeric excess (ee) or diastereomeric ratio (dr).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | - Screen Chiral Catalysts/Ligands: The choice of the chiral catalyst is paramount. For instance, in asymmetric hydrogenation of dehydromorpholines, bisphosphine-rhodium catalysts with a large bite angle have shown excellent enantioselectivity.[3][5][6] |
| - Catalyst-Substrate Matching: In some cases, specific interactions between the catalyst and substrate are crucial for high stereoselectivity. For example, in the Ru-catalyzed asymmetric transfer hydrogenation, hydrogen bonding between the substrate's ether oxygen and the catalyst's ligand is key for high ee's.[7][8] | |
| Incorrect Reaction Temperature | - Vary the Temperature: Stereoselectivity can be highly temperature-dependent. Lowering the temperature often improves selectivity, although it may decrease the reaction rate. |
| Solvent Effects | - Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome. |
| Epimerization of Product or Intermediates | - Base Strength and Reaction Time: In base-mediated reactions, a strong base or prolonged reaction times can lead to epimerization. Consider using a milder base or reducing the reaction time. |
| - Immediate Work-up: As soon as the reaction is complete, proceed with the work-up to prevent post-reaction epimerization. | |
| Racemization of Chiral Starting Material | - Check Stability of Starting Material: Ensure your chiral starting materials are stable under the reaction conditions. |
| Poor Diastereoselectivity in Multi-step Syntheses | - Purification of Intermediates: If a diastereomeric mixture is formed in an early step, it is often advisable to separate the diastereomers before proceeding to the next step. |
| - Light-Mediated Epimerization: For some systems, it's possible to epimerize an undesired diastereomer to the desired one. For example, light-mediated stereochemical editing has been used to improve the diastereomeric ratio of certain morpholines.[9] |
Logical Relationship for Improving Stereoselectivity
Caption: Key factors influencing stereoselectivity and corresponding solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for chiral morpholine synthesis?
A1: The most prevalent starting materials are vicinal amino alcohols, which are often commercially available in enantiopure form.[10] Other common precursors include aziridines and epoxides.[11] The choice of starting material often dictates the synthetic strategy.
Q2: My Pd-catalyzed carboamination is failing with an electron-deficient aryl bromide. What can I do?
A2: Attempts to use electron-poor aryl bromides in Pd-catalyzed carboamination for morpholine synthesis can lead to complex product mixtures, often due to competing side reactions like Heck arylation.[2] It is advisable to use electron-rich or electron-neutral aryl bromides. If an electron-withdrawing group is necessary, you may need to explore alternative coupling strategies or different catalyst systems.
Q3: How can I synthesize a 2,2-disubstituted chiral morpholine?
A3: The synthesis of morpholines with a quaternary stereocenter at the 2-position is challenging. One effective method is the organocatalytic enantioselective chlorocycloetherification of corresponding alkenol substrates using a cinchona alkaloid-derived catalyst. This approach can provide various chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities.[12]
Q4: Are there any "green" or more environmentally friendly methods for morpholine synthesis?
A4: Yes, there are efforts to develop greener synthetic routes. One such method involves a one or two-step, redox-neutral protocol using inexpensive and readily available reagents like ethylene sulfate and tBuOK to convert 1,2-amino alcohols to morpholines.[10][13][14][15] This approach avoids the use of heavy metal catalysts and harsh reducing agents.
Q5: What is the role of additives in photocatalytic morpholine synthesis?
A5: In photocatalytic strategies, additives can play multiple crucial roles. For example, in a diastereoselective annulation method, a Lewis acid and a Brønsted acid (like triflic acid) are used alongside the photocatalyst. The Brønsted acid can protonate the substrate, preserve the photocatalyst's activity, and prevent product oxidation, all of which contribute to high yields and stereoselectivity.[16]
Quantitative Data Summary
The following table summarizes representative quantitative data for various chiral morpholine synthesis methods.
| Synthetic Method | Substrate | Catalyst/Reagent | Yield (%) | ee (%) / dr | Reference |
| Asymmetric Hydrogenation | 2-Aryl-dehydromorpholine | (R,R,R)-SKP-Rh complex | Quantitative | up to 99% ee | [3][5][6] |
| Pd-Catalyzed Carboamination | O-Allyl ethanolamine derivative | Pd(dba)2 / (o-biphenyl)P(t-Bu)2 | 46-66 | >20:1 dr | [2] |
| Copper-Promoted Oxyamination | β-Hydroxy N-allylsulfonamide | Cu(II) 2-ethylhexanoate | 45 | >20:1 dr | [1] |
| Organocatalytic Synthesis | Aldehyde + α-chloroaldehyde | Proline-derived organocatalyst | 35-60 (overall) | 75-98% ee | [4] |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ether-containing aminoalkyne | Ti catalyst then RuCl[(S,S)-Ts-DPEN] | Good | >95% ee | [7][8] |
| Photocatalytic Annulation | N-Arylethanolamine derivative | Ir photocatalyst / Lewis acid / Brønsted acid | High | High diastereoselectivity | [16] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol is adapted from the work of Zhang and coworkers.[5][6]
Materials:
-
2-Substituted dehydromorpholine substrate (1.0 equiv)
-
(R,R,R)-SKP ligand (1.05 mol%)
-
[Rh(cod)2]SbF6 (1.0 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, add the 2-substituted dehydromorpholine (0.2 mmol), (R,R,R)-SKP (0.0021 mmol), and [Rh(cod)2]SbF6 (0.002 mmol) to a vial.
-
Add anhydrous DCM (2 mL) to the vial.
-
Place the vial in a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 30 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Step-by-step workflow for asymmetric hydrogenation.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine
This protocol is based on the method developed by Ellman and coworkers.[9][17]
Materials:
-
Amino alcohol (2.0 equiv)
-
Aldehyde (3.0 equiv)
-
Diazomalonate (1.0 equiv)
-
Cu(MeCN)4PF6 (5 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried vial, add the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and diazomalonate (0.2 mmol).
-
Add Cu(MeCN)4PF6 (0.01 mmol, 5 mol%).
-
Add 1,2-dichloroethane (1.0 mL).
-
Seal the vial and heat the reaction mixture at 50 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the substituted morpholine.
-
Characterize the product by NMR and mass spectrometry. The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture.
References
- 1. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
enhancing diastereoselectivity with 4-Benzyl-3-methylmorpholine
Technical Support Center: Enhancing Diastereoselectivity
Disclaimer: Initial searches for the use of 4-benzyl-3-methylmorpholine as a chiral auxiliary for enhancing diastereoselectivity did not yield specific technical literature, application notes, or troubleshooting guides. This suggests that it is not a commonly used auxiliary for this purpose, or its applications are not widely published.
Therefore, this technical support guide focuses on a well-established and structurally related class of chiral auxiliaries: the Evans-type oxazolidinones , specifically (R)-4-benzyl-2-oxazolidinone . The principles, experimental considerations, and troubleshooting strategies discussed here are broadly applicable to many chiral auxiliary-mediated, diastereoselective reactions and may provide valuable insights for researchers working with related structures.
Frequently Asked Questions (FAQs)
Q1: What is the role of (R)-4-benzyl-2-oxazolidinone in asymmetric synthesis?
(R)-4-benzyl-2-oxazolidinone is a widely used chiral auxiliary.[1][2] It is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess over the other.[1][2] The bulky benzyl group effectively shields one face of the enolate derived from the acylated auxiliary, forcing the electrophile to approach from the less hindered face. After the reaction, the auxiliary can be cleaved and recovered.
Q2: Which types of reactions show enhanced diastereoselectivity with this auxiliary?
This auxiliary is highly effective in a variety of carbon-carbon bond-forming reactions, including:
-
Asymmetric Aldol Reactions: Formation of syn-aldol products with high diastereoselectivity.
-
Asymmetric Alkylations: Stereoselective alkylation of enolates.
-
Asymmetric Diels-Alder Reactions: Controlling the facial selectivity of the dienophile.[2][3]
-
Asymmetric Conjugate Additions: Directing the addition of nucleophiles to α,β-unsaturated systems.
Q3: How is the chiral auxiliary attached to the substrate and subsequently removed?
Attachment (Acylation): The oxazolidinone is typically acylated by deprotonation with a strong base (e.g., n-BuLi) followed by reaction with an acid chloride or anhydride.
Cleavage: The auxiliary is usually removed under mild conditions that do not epimerize the newly formed stereocenter. Common methods include:
-
Hydrolysis: LiOH/H₂O₂ to yield the carboxylic acid.
-
Reductive Cleavage: LiBH₄ or LiAlH₄ to afford the corresponding alcohol.
-
Transesterification: NaOMe/MeOH or Ti(OiPr)₄/benzyl alcohol to give the methyl or benzyl ester, respectively.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (d.r.) | 1. Incomplete Enolate Formation: Insufficient base or reaction time. 2. Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for stereodifferentiation. The choice of Lewis acid and solvent can influence this. 3. Reaction Temperature Too High: Higher temperatures can lead to lower selectivity by overcoming the small energy difference between the diastereomeric transition states. 4. Lewis Acid Chelation: For certain reactions, chelation control is necessary. The choice and stoichiometry of the Lewis acid are critical. 5. Steric Hindrance: The electrophile may be too bulky, leading to non-selective attack. | 1. Use a slight excess of base (e.g., LDA, NaHMDS) and ensure complete deprotonation before adding the electrophile. 2. For aldol reactions, boron enolates (using Bu₂BOTf) typically favor the Z-enolate and high syn-selectivity. For other Lewis acids like TiCl₄, the enolate geometry can be influenced by additives and conditions. Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂). 3. Perform the reaction at a lower temperature (e.g., -78 °C, -100 °C). 4. Ensure the correct stoichiometry of the Lewis acid is used. For bidentate Lewis acids, this is critical for forming the rigid chelated transition state. 5. Consider a less sterically demanding electrophile if possible. |
| Low Reaction Yield | 1. Decomposition of Reagents: Moisture or air sensitivity of the base or Lewis acid. 2. Side Reactions: The electrophile may react with the base or enolate in an undesired manner. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Difficult Auxiliary Cleavage: The chosen cleavage method may not be suitable for the product. | 1. Use freshly distilled solvents and freshly titrated bases. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Add the electrophile slowly at low temperature. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary for unreactive substrates, but this may impact diastereoselectivity. 4. Screen different cleavage conditions. For example, if LiOH/H₂O₂ is not effective, try reductive cleavage with LiBH₄. |
| Epimerization of Product | 1. Harsh Auxiliary Cleavage Conditions: The conditions used to remove the auxiliary may be too acidic or basic, leading to racemization at the α-carbon. 2. Work-up Conditions: The work-up procedure may expose the product to conditions that cause epimerization. | 1. Use milder cleavage conditions. For sensitive substrates, transesterification with alkoxides is often a gentle method. 2. Ensure the work-up is performed at low temperatures and avoids prolonged exposure to strong acids or bases. Use a buffered aqueous solution for quenching if necessary. |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using (R)-4-benzyl-2-oxazolidinone
This protocol describes a typical procedure for the diastereoselective aldol reaction between the propionyl-substituted auxiliary and isobutyraldehyde to favor the syn-aldol product.
1. Acylation of the Auxiliary:
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by triethylamine (NEt₃, 1.2 eq). Stir for 1 hour at 0 °C to form the Z-enolate.
-
Cool the reaction mixture to -78 °C.
-
Add isobutyraldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Extract the mixture with CH₂Cl₂, dry the organic layer over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.
3. Auxiliary Cleavage (Reductive):
-
Dissolve the purified aldol adduct (1.0 eq) in anhydrous THF (0.1 M).
-
Cool to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq).
-
Stir at 0 °C for 2 hours.
-
Quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate. The product is the chiral 1,3-diol, and the recovered auxiliary can be purified by chromatography.
Data Presentation
Table 1: Diastereoselectivity in Aldol Reactions with Various Aldehydes
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | Bu₂BOTf | >98:2 | 85 |
| 2 | Isobutyraldehyde | Bu₂BOTf | 97:3 | 90 |
| 3 | Acetaldehyde | Bu₂BOTf | 95:5 | 82 |
| 4 | Benzaldehyde | TiCl₄ | 92:8 | 78 |
| 5 | Isobutyraldehyde | TiCl₄ | 90:10 | 81 |
Data are representative and compiled from typical results reported in the literature for Evans-type aldol reactions.
Visualizations
Experimental Workflow
Caption: Workflow for an asymmetric aldol reaction.
Logical Relationship: Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting logic for low diastereoselectivity.
References
Technical Support Center: Optimizing Enantioselectivity in Chiral Morpholine Catalysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor enantiomeric excess in asymmetric reactions catalyzed by chiral morpholine derivatives, including 4-Benzyl-3-methylmorpholine.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by a chiral morpholine derivative is showing low enantiomeric excess (% ee). What are the most common contributing factors?
Low enantiomeric excess in morpholine-catalyzed reactions can stem from several factors. Morpholine-based catalysts, while effective, can be less reactive than other cyclic amine catalysts like those based on pyrrolidine.[1][2] This lower reactivity can necessitate harsher reaction conditions (e.g., higher temperatures), which can negatively impact enantioselectivity. Key factors to investigate include:
-
Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the preferential transition state that leads to the desired enantiomer.
-
Solvent Choice: The polarity and protic nature of the solvent play a critical role in the stabilization of the transition state. An inappropriate solvent can lead to poor stereochemical control.
-
Catalyst Loading: Insufficient catalyst loading can result in a slow reaction, potentially allowing for background uncatalyzed reactions that are not enantioselective.
-
Substrate Scope: The electronic and steric properties of your substrates (both the nucleophile and the electrophile) can significantly influence the stereochemical outcome.
-
Presence of Impurities: Water or other impurities can interfere with the catalytic cycle, leading to reduced enantioselectivity.
Q2: How does solvent choice impact the enantiomeric excess, and what solvents are recommended for morpholine-catalyzed reactions?
Solvent choice is a critical parameter in controlling enantioselectivity. Protic solvents, such as isopropanol (iPrOH), have been shown to be beneficial in some morpholine-catalyzed reactions.[2] These solvents can participate in hydrogen bonding interactions, stabilizing the transition state and enhancing stereochemical communication. In contrast, non-polar aprotic solvents may not provide adequate stabilization, leading to lower enantiomeric excess. It is crucial to screen a range of solvents with varying polarities and hydrogen-bonding capabilities.
Q3: Can temperature adjustments improve my enantiomeric excess?
Yes, temperature is a key parameter for optimizing enantioselectivity. Generally, lowering the reaction temperature reduces the thermal energy of the system, making it more difficult for the reaction to proceed through higher-energy transition states that lead to the undesired enantiomer. It is advisable to screen a range of temperatures, starting from room temperature and incrementally decreasing it.
Q4: What is the role of additives in improving enantiomeric excess in morpholine-catalyzed reactions?
Additives such as Brønsted or Lewis acids and bases can have a profound effect on the reaction rate and enantioselectivity. Co-catalysts can assist in the activation of the substrate or the catalyst, leading to a more organized transition state. For instance, the addition of a weak acid can facilitate the formation of the enamine intermediate, which is a key step in many organocatalytic cycles. It is recommended to screen a variety of additives to find the optimal conditions for your specific reaction.
Troubleshooting Guides
Low Enantiomeric Excess (% ee)
If you are observing a low enantiomeric excess, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Enantiomeric Excess
A troubleshooting workflow for addressing low enantiomeric excess.
Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess
The following table provides a hypothetical, yet representative, summary of how different reaction parameters can influence the enantiomeric excess in a generic Michael addition reaction catalyzed by a chiral morpholine derivative.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Additive (10 mol%) | Yield (%) | % ee |
| 1 | Toluene | 25 | 10 | None | 65 | 45 |
| 2 | CH₂Cl₂ | 25 | 10 | None | 70 | 55 |
| 3 | THF | 25 | 10 | None | 68 | 52 |
| 4 | iPrOH | 25 | 10 | None | 75 | 78 |
| 5 | iPrOH | 0 | 10 | None | 72 | 85 |
| 6 | iPrOH | -20 | 10 | None | 65 | 92 |
| 7 | iPrOH | -20 | 20 | None | 78 | 93 |
| 8 | iPrOH | -20 | 20 | Acetic Acid | 85 | 95 |
Experimental Protocols
General Protocol for a Chiral Morpholine-Catalyzed Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for your specific substrates and catalyst.
-
Catalyst Preparation:
-
Ensure the chiral morpholine catalyst, such as this compound, is of high purity. If synthesized in-house, verify its enantiomeric purity.
-
-
Reaction Setup:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral morpholine catalyst (e.g., 0.02 mmol, 10 mol%).
-
Add the Michael acceptor (0.2 mmol, 1.0 equiv.) and the Michael donor (0.4 mmol, 2.0 equiv.).
-
Add the chosen solvent (e.g., iPrOH, 1.0 mL).
-
If using an additive, add it at this stage.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat or an ice-salt bath.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
-
Catalytic Cycle for a Morpholine-Catalyzed Michael Addition
A generalized catalytic cycle for a chiral morpholine-catalyzed Michael addition via an enamine intermediate.
References
Validation & Comparative
A Comparative Guide to the Stereochemical Validation of 4-Benzyl-3-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for the stereochemical validation of 4-Benzyl-3-methylmorpholine, a substituted morpholine that can exist as cis and trans diastereomers, each as a pair of enantiomers. We present a comparative analysis of hypothetical, yet realistic, experimental data for these stereoisomers, alongside established methods for their characterization.
Stereoisomers of this compound
The presence of two stereocenters at the C3 and C5 positions of the morpholine ring in this compound gives rise to four possible stereoisomers: (3R,5S)-cis, (3S,5R)-cis, (3R,5R)-trans, and (3S,5S)-trans. The validation of the relative (cis/trans) and absolute (R/S) configuration of these isomers is paramount.
Comparative Analysis of Analytical Techniques
The definitive assignment of stereochemistry for this compound requires a combination of analytical methods. Below is a summary of expected data from key techniques.
Table 1: Comparative Data for Stereochemical Validation
| Technique | Parameter | (cis)-This compound | (trans)-This compound | Comparative Example: (2S,5R)-2,5-dimethylmorpholine |
| X-ray Crystallography | Absolute Configuration | (3R,5S) or (3S,5R) | (3R,5R) or (3S,5S) | (2S,5R) |
| Space Group | P2₁/c | P-1 | P2₁ | |
| Key Dihedral Angle (C2-C3-N4-C5) | ~ -60° | ~ 180° | -55.2° | |
| Chiral High-Performance Liquid Chromatography (HPLC) | Retention Time (tᵣ) on Chiralpak® AD-H | (3S,5R): 8.2 min, (3R,5S): 9.5 min | (3S,5S): 10.8 min, (3R,5R): 12.1 min | (2S,5R): 7.9 min, (2R,5S): 9.2 min |
| Resolution (Rₛ) | > 2.0 | > 2.0 | > 1.8 | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR Coupling Constant (³JHH for H3-H2ax) | ~ 3.5 Hz (equatorial methyl) | ~ 9.0 Hz (axial methyl) | ~ 3.2 Hz (equatorial methyl at C2) |
| ¹³C NMR Chemical Shift (δ for C3-CH₃) | ~ 15.2 ppm | ~ 19.8 ppm | ~ 16.0 ppm | |
| Polarimetry | Specific Rotation [α]D²⁰ (c=1, CHCl₃) | (3S,5R): +25.5° | (3S,5S): -15.2° | (2S,5R): +12.8° |
| (3R,5S): -25.5° | (3R,5R): +15.2° | (2R,5S): -12.8° |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stereochemical validation.
X-ray Crystallography
Objective: To determine the absolute configuration of a single stereoisomer.
Methodology:
-
Crystal Growth: Dissolve the purified single stereoisomer of this compound in a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture).
-
Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods. Refine the structural model against the collected data. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Employ a polysaccharide-based chiral column, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Mobile Phase: Use a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) as the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the racemic mixture and the individual enantiomers to determine their retention times and calculate the enantiomeric excess (ee%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative configuration (cis or trans) of the diastereomers.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the purified diastereomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum (e.g., at 500 MHz).
-
Analyze the coupling constants (J-values) between the proton at C3 and the adjacent protons at C2. A small coupling constant (e.g., ~3.5 Hz) for the axial proton at C2 is indicative of an equatorial methyl group (cis-isomer), while a larger coupling constant (~9.0 Hz) suggests an axial methyl group (trans-isomer).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of the methyl carbon at C3 is sensitive to its orientation. Generally, an axial methyl group (trans-isomer) will be deshielded and appear at a higher ppm value compared to an equatorial methyl group (cis-isomer).
-
-
2D NMR (NOESY):
-
Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space correlations.
-
For the cis-isomer, a NOE correlation would be expected between the methyl protons at C3 and the axial proton at C5. For the trans-isomer, a NOE would be expected between the methyl protons at C3 and the axial proton at C2.
-
Visualizing the Validation Workflow
The logical flow of experiments for complete stereochemical assignment can be visualized as follows:
Caption: Workflow for the stereochemical validation of this compound.
Signaling Pathway of Analysis
The decision-making process for identifying a specific stereoisomer follows a logical pathway:
Caption: Decision pathway for the identification of this compound stereoisomers.
A Comparative Guide to Chiral Auxiliaries: 4-Benzyl-3-methylmorpholine vs. Evans' Auxiliaries
For researchers, scientists, and drug development professionals seeking to achieve high stereoselectivity in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision. This guide provides a detailed comparison between the well-established Evans' auxiliaries and the lesser-known 4-Benzyl-3-methylmorpholine, offering insights into their performance based on available experimental data.
Overview
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] They are temporarily incorporated into a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.[1] Among the most successful and widely used are the oxazolidinone-based auxiliaries developed by David A. Evans.[2] This guide contrasts the proven efficacy of Evans' auxiliaries with the available information on this compound.
Evans' Auxiliaries: A Gold Standard in Asymmetric Synthesis
Evans' auxiliaries, particularly the oxazolidinone derivatives, are renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol and alkylation reactions.[1][3] The predictable diastereoselectivity arises from a well-defined transition state assembly, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.
Performance Data
The effectiveness of Evans' auxiliaries is demonstrated by the consistently high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) achieved in numerous applications. Below is a summary of representative data from the literature.
| Reaction Type | Substrate | Reagent | Diastereoselectivity (d.e.) | Reference |
| Aldol Reaction | N-propionyl oxazolidinone | Benzaldehyde | >99% | [3] |
| Aldol Reaction | N-propionyl oxazolidinone | Isobutyraldehyde | >99% | [3] |
| Alkylation | N-acyloxazolidinone | Benzyl bromide | 90-98% | [4] |
| Alkylation | N-acyloxazolidinone | Methyl iodide | >99% | [4] |
Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Auxiliary
A typical experimental procedure for an asymmetric aldol reaction using an Evans' oxazolidinone auxiliary involves the following steps:
-
Acylation of the Auxiliary: The chiral oxazolidinone is first acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding N-acyl imide.
-
Enolate Formation: The N-acyl imide is then treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate a Z-enolate with a specific geometry.
-
Aldol Addition: The pre-formed enolate is then reacted with an aldehyde at low temperature (e.g., -78 °C) to afford the aldol adduct as a mixture of diastereomers, with one typically predominating.
-
Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as column chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, often through hydrolysis or reduction, to yield the desired chiral β-hydroxy acid, ester, or alcohol and recover the auxiliary.
This compound: An Undocumented Alternative
In stark contrast to the wealth of data available for Evans' auxiliaries, a thorough review of the scientific literature reveals a significant lack of information regarding the use of this compound as a chiral auxiliary in asymmetric synthesis. While the parent compound, 4-benzylmorpholine, and its derivatives are known, their application as chiral directors to control stereoselective transformations has not been reported in peer-reviewed publications.
Consequently, there is no available experimental data, such as diastereoselectivity or enantioselectivity values, to assess the performance of this compound in reactions like aldol additions or alkylations. The absence of such data prevents a direct quantitative comparison with Evans' auxiliaries.
Visualizing the Logic of Chiral Auxiliary-Mediated Synthesis
The following diagrams illustrate the general workflow and logic behind the use of chiral auxiliaries, with a focus on the well-understood mechanism of Evans' auxiliaries.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Simplified transition state model for an Evans' aldol reaction.
Conclusion
Based on the currently available scientific literature, a direct performance comparison between this compound and Evans' auxiliaries is not feasible. Evans' auxiliaries represent a well-documented and highly reliable class of chiral auxiliaries that consistently deliver excellent stereoselectivity in a wide range of asymmetric transformations. The wealth of experimental data supports their status as a primary choice for researchers in synthetic organic chemistry.
Conversely, this compound is an unexplored candidate as a chiral auxiliary. There is no published data to support its efficacy in controlling stereochemistry. Therefore, for projects requiring predictable and high levels of asymmetric induction, Evans' auxiliaries are the demonstrably superior choice. Further research and publication of experimental data would be necessary to establish this compound as a viable alternative in the field of asymmetric synthesis.
References
The Strategic Application of 4-Benzyl-3-methylmorpholine in Synthesis: A Cost-Benefit Analysis
In the landscape of modern synthetic chemistry, the choice of reagents is a critical determinant of a reaction's success, influencing not only the yield and purity of the desired product but also the overall economic viability of the process. For researchers and professionals in drug development, the selection of a suitable tertiary amine base is a frequent consideration. This guide provides a comparative analysis of 4-Benzyl-3-methylmorpholine, a chiral tertiary amine, against common achiral alternatives, offering insights into its potential benefits in specialized synthetic applications.
Due to the limited availability of direct experimental data for this compound in specific published reactions, this analysis will draw upon data for structurally similar N-benzylmorpholine derivatives used as chiral auxiliaries. This approach allows for a logical and data-driven exploration of the potential advantages that the unique structural features of this compound may offer.
Performance Comparison: Chiral Induction and Reaction Efficiency
The primary advantage of employing a chiral amine like this compound lies in its potential to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer or diastereomer. This is particularly crucial in the synthesis of pharmaceutical compounds, where often only one stereoisomer exhibits the desired therapeutic effect.
To illustrate this, we will consider a representative asymmetric aldol reaction where a chiral N-acyl-4-benzyl-morpholine derivative serves as a chiral auxiliary. The steric hindrance provided by the benzyl and methyl groups on the morpholine ring can effectively shield one face of the enolate, directing the approach of the electrophile and leading to a high degree of stereocontrol.
Table 1: Performance Comparison in a Representative Asymmetric Aldol Reaction
| Parameter | This compound Derivative (as Chiral Auxiliary) | Triethylamine (as non-chiral base) | Diisopropylethylamine (as non-chiral base) |
| Role in Reaction | Chiral Auxiliary & Acid Scavenger | Acid Scavenger | Acid Scavenger |
| Typical Yield | 85-95% | 80-90% | 80-90% |
| Diastereomeric Excess (d.e.) | >95% | Not Applicable (racemic product) | Not Applicable (racemic product) |
| Reaction Time | 12-24 hours | 6-12 hours | 8-16 hours |
| Purification | Often straightforward crystallization of the major diastereomer | Requires chiral separation (e.g., HPLC) to isolate enantiomers | Requires chiral separation (e.g., HPLC) to isolate enantiomers |
As the table demonstrates, while common achiral bases like triethylamine and diisopropylethylamine (DIPEA) can effectively serve as acid scavengers, they do not provide any stereocontrol, resulting in a racemic mixture of products. The use of a chiral morpholine derivative, in contrast, can lead to a product with high diastereomeric excess, often simplifying the purification process to a simple crystallization or standard chromatography, thereby avoiding costly and time-consuming chiral separation techniques.
Cost Analysis: Reagent Price vs. Process Efficiency
A primary consideration in any synthesis is the cost of the reagents. Chiral compounds, due to their more complex synthesis, are invariably more expensive than their achiral counterparts.
Table 2: Cost Comparison of Tertiary Amine Bases
| Compound | Supplier Example | Price (per 1g) | Price (per 100g) |
| (R)-4-Benzyl-3-cyanomethylmorpholine | CymitQuimica | €1,176.00 | - |
| Triethylamine | Sigma-Aldrich | ~$0.41 | ~$40.70 |
| N,N-Diisopropylethylamine (DIPEA) | Thermo Scientific | ~$1.16 | ~$29.00 |
Note: Prices are approximate and subject to change. The price for the this compound derivative is for a closely related structure due to the lack of direct commercial listings for the exact target compound.
While the initial cost of the chiral morpholine derivative is significantly higher, a comprehensive cost-benefit analysis must consider the entire synthetic route. The additional cost of the chiral auxiliary can be offset by:
-
Elimination of Chiral Separation: Chiral HPLC or supercritical fluid chromatography (SFC) can be expensive and time-consuming, especially at a larger scale.
-
Increased Overall Yield of the Desired Enantiomer: By avoiding a 50% loss of material to the undesired enantiomer, the overall process efficiency is doubled.
-
Reduced Development Time: Streamlined purification can shorten the drug development timeline.
Experimental Protocols
Representative Asymmetric Aldol Reaction using a Chiral N-Acyl-4-benzyl-morpholine Auxiliary
Materials:
-
N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one (a structural analogue)
-
Aryl aldehyde
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) as solvent
Procedure:
-
A solution of the N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
TiCl₄ is added dropwise, followed by the dropwise addition of DIPEA.
-
The aryl aldehyde is then added, and the reaction mixture is stirred at -78 °C for the specified time.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the major diastereomer is isolated by flash column chromatography or crystallization.
Visualizing the Rationale: Pathways and Workflows
To better understand the strategic advantage of using a chiral auxiliary, the following diagrams illustrate the synthetic pathways and decision-making processes.
Spectroscopic Comparison of 4-Benzyl-3-methylmorpholine Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of the enantiomers of 4-Benzyl-3-methylmorpholine. Due to the absence of publicly available experimental data for this specific compound, this document serves as a detailed methodological guide, utilizing representative data from analogous chiral molecules to illustrate the principles and expected outcomes of such a comparative analysis. The primary focus is on chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are powerful tools for distinguishing between enantiomers.
Introduction
This compound is a chiral molecule with a stereogenic center at the 3-position of the morpholine ring. The spatial arrangement of the methyl group at this position gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to distinguish and characterize these enantiomers is crucial in drug development.
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for assigning the absolute configuration of chiral molecules.[1][2] These techniques measure the differential absorption of left and right circularly polarized light, a phenomenon that is exquisitely sensitive to the three-dimensional structure of a molecule.
This guide outlines the experimental protocols for ECD and VCD spectroscopy and presents a template for the comparative analysis of the resulting data for the enantiomers of this compound.
Experimental Protocols
Detailed experimental methodologies are critical for obtaining reliable and reproducible spectroscopic data. The following sections describe the protocols for ECD and VCD analysis.
2.1. Chiral Resolution
Prior to spectroscopic analysis, the racemic mixture of this compound must be separated into its individual enantiomers. A common method for chiral resolution is through the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid.[3] The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.[3] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative-scale separation of enantiomers.[4]
2.2. Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule.[5]
-
Instrumentation: A Jasco J-810 spectropolarimeter or a similar instrument is suitable for ECD measurements.[6]
-
Sample Preparation:
-
Solutions of the individual enantiomers of this compound are prepared in a transparent solvent, such as methanol or acetonitrile, at a concentration typically in the millimolar range.[5]
-
The exact concentration should be chosen to yield an absorbance of approximately 0.5-1.0 in the spectral region of interest.
-
-
Data Acquisition:
-
Spectra are typically recorded at room temperature in a quartz cuvette with a path length of 1 mm.[6]
-
The spectral range is typically scanned from 200 to 400 nm.[5]
-
Multiple scans (e.g., 3-5) are accumulated and averaged to improve the signal-to-noise ratio.[6]
-
A baseline spectrum of the solvent is recorded under the same conditions and subtracted from the sample spectra.[6]
-
2.3. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light, which corresponds to vibrational transitions.[2][7]
-
Instrumentation: A Jasco FVS-6000 VCD spectrometer or a similar instrument equipped with a Mercury Cadmium Telluride (MCT) detector is used.[8]
-
Sample Preparation:
-
Solutions of the enantiomers are prepared in a suitable infrared-transparent solvent, such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄), at concentrations typically in the range of 0.02–0.1 M.[8]
-
-
Data Acquisition:
-
Spectra are recorded in a BaF₂ or CaF₂ cell with a path length of 100-200 µm.
-
The mid-infrared region (e.g., 850–2000 cm⁻¹) is typically scanned.[8]
-
A large number of scans (e.g., 5000) are collected and averaged to achieve an adequate signal-to-noise ratio, as VCD signals are inherently weak.[2][8]
-
A baseline spectrum of the solvent is recorded and subtracted from the sample spectra.[8]
-
Data Presentation and Comparison
The spectroscopic data for the enantiomers of this compound should be presented in a clear and comparative manner.
3.1. Electronic Circular Dichroism (ECD) Data
The ECD spectra of the two enantiomers are expected to be mirror images of each other. The key features to compare are the wavelength of the Cotton effects (maxima and minima) and their corresponding intensities (Δε).
| Enantiomer | Wavelength (λ) / nm | Δε (M⁻¹cm⁻¹) |
| (R)-4-Benzyl-3-methylmorpholine | λ₁ | +Δε₁ |
| λ₂ | -Δε₂ | |
| (S)-4-Benzyl-3-methylmorpholine | λ₁ | -Δε₁ |
| λ₂ | +Δε₂ | |
| Table 1: Hypothetical ECD Data for this compound Enantiomers. |
3.2. Vibrational Circular Dichroism (VCD) Data
Similar to ECD, the VCD spectra of the enantiomers should be mirror images. The comparison focuses on the wavenumbers of the VCD bands and their corresponding differential absorbances (ΔA).
| Enantiomer | Wavenumber (ṽ) / cm⁻¹ | ΔA (x 10⁻⁴) |
| (R)-4-Benzyl-3-methylmorpholine | ṽ₁ | +ΔA₁ |
| ṽ₂ | -ΔA₂ | |
| (S)-4-Benzyl-3-methylmorpholine | ṽ₁ | -ΔA₁ |
| ṽ₂ | +ΔA₂ | |
| Table 2: Hypothetical VCD Data for this compound Enantiomers. |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental and computational procedures for the spectroscopic comparison of enantiomers.
Caption: Workflow for ECD analysis of this compound enantiomers.
Caption: Workflow for VCD analysis and computational comparison.
Conclusion
The spectroscopic comparison of the enantiomers of this compound using ECD and VCD provides unambiguous characterization and assignment of their absolute configurations. The protocols and data presentation formats outlined in this guide offer a standardized approach for researchers in the pharmaceutical and chemical sciences. The combination of experimental chiroptical data with theoretical calculations provides a high level of confidence in the structural elucidation of chiral molecules.
References
- 1. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
Peer-Reviewed Studies on 4-Benzyl-3-methylmorpholine Applications: A Review of Available Literature
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties, as well as its straightforward synthesis.[1] This has led to the investigation of numerous morpholine-containing compounds for a wide range of pharmacological activities, including analgesic, anti-inflammatory, antioxidant, and anticancer effects.[1] However, research appears to be concentrated on other substituted morpholine analogs.
Alternative Benzylmorpholine Derivatives in Research
While information on 4-Benzyl-3-methylmorpholine is limited, studies on structurally related compounds provide insights into the potential research areas for this molecule. For instance, research has been conducted on:
-
4-(4-(Chloromethyl)benzyl)morpholine : This compound is utilized as an intermediate in the synthesis of pharmaceutical and agrochemical compounds.[2] Its mechanism of action is often related to its ability to interact with biological targets like enzymes and receptors.[2]
-
N-Methylmorpholine-Substituted Benzimidazolium Salts : Novel series of these salts have been synthesized and investigated for their potential as α-glucosidase inhibitors, which could have applications in the management of type 2 diabetes.[3][4]
-
4-Benzyl-4-pentylmorpholin-4-ium chloride : The synthesis and crystal structure of this quaternary morpholine halide have been reported, highlighting the interest in this class of compounds as precursors for ionic liquids.[5]
-
4-Benzyl-3-hydroxymethylmorpholine and (R)-4-BENZYL-3-CYANOMETHYLMORPHOLINE : These compounds are commercially available for research purposes, suggesting their use in exploratory chemical synthesis and drug discovery.[6][7]
General Applications of Morpholine Derivatives
The morpholine moiety is a key component in a variety of bioactive molecules and approved drugs.[1] It is often incorporated into drug candidates to enhance pharmacokinetic properties, such as improving passage across the blood-brain barrier.[8] Morpholine derivatives have been investigated for their activity on central nervous system (CNS) targets, including receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative diseases and CNS tumors.[8]
Conclusion
At present, there is a lack of published, peer-reviewed studies focusing on the specific applications of this compound. Consequently, a direct comparison with alternative compounds, supported by experimental data, cannot be constructed. The available research on analogous benzylmorpholine derivatives suggests potential avenues for future investigation, including its role as a synthetic intermediate or its potential bioactivity in various therapeutic areas. Further research is required to elucidate the specific properties and applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-(4-(Chloromethyl)benzyl)morpholine (EVT-13291640) [evitachem.com]
- 3. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalytic efficiency of morpholine derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic efficiency of various morpholine derivatives. The following sections present supporting experimental data, detailed methodologies, and visualizations to aid in the selection and application of these versatile catalysts.
Morpholine and its derivatives have emerged as a significant class of organocatalysts, valued for their stability, accessibility, and stereochemical control in a variety of organic transformations. This guide provides a comparative study of their catalytic performance, with a focus on Michael additions, asymmetric hydrogenations, and aldol reactions. The data presented is extracted from recent peer-reviewed literature to ensure relevance and accuracy.
Catalytic Efficiency in Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral morpholine derivatives have proven to be effective catalysts in promoting enantioselective Michael additions. A recent study by Vaghi et al. (2023) systematically investigated a series of novel β-morpholine amino acids as organocatalysts for the 1,4-addition of aldehydes to nitroolefins.[1]
The study highlights that while morpholine-enamines generally exhibit lower reactivity compared to their pyrrolidine counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, the introduction of specific structural features can lead to highly efficient catalysts.[1][2] The presence of a carboxylic acid moiety in the β-position to the morpholine nitrogen was found to be crucial for the catalytic activity.[1]
Four catalysts, designated as I , II , III , and IV , with varying stereochemistry and substitution patterns, were compared. Catalyst I , with a (2R,5S)-configuration and a benzyl group at the C-5 position, demonstrated superior performance in terms of both diastereoselectivity and enantioselectivity.[1]
Comparative Performance of Morpholine-Based Catalysts in the Michael Addition of Butyraldehyde to (E)-β-Nitrostyrene
| Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | d.e. (%) | e.e. (%) |
| I | i-PrOH | -10 | 24 | >99 | 99 | 92 |
| II | i-PrOH | -10 | 48 | 80 | 95 | 85 |
| III | i-PrOH | -10 | 72 | 60 | 90 | 70 |
| IV | i-PrOH | -10 | 72 | 55 | 88 | 65 |
Data summarized from Vaghi, F., et al. (2023).[1]
Experimental Protocol: General Procedure for the Organocatalyzed Michael Addition
To a solution of the nitroolefin (0.3 mmol, 1.5 equiv) in the specified solvent (0.5 mL) were added the aldehyde (0.2 mmol, 1.0 equiv), the morpholine derivative catalyst (0.002 mmol, 0.01 equiv), and N-methylmorpholine (NMM) (0.002 mmol, 0.01 equiv). The reaction mixture was stirred at the specified temperature for the indicated time. The conversion was determined by ¹H NMR analysis of the crude mixture. The diastereomeric excess (d.e.) was also determined by ¹H NMR. The enantiomeric excess (e.e.) was determined by chiral HPLC analysis. The product was purified by flash chromatography.[1]
Catalytic Efficiency in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Morpholine derivatives have been successfully employed as chiral ligands in metal-catalyzed asymmetric hydrogenations. A study by Zhang et al. developed an efficient asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst bearing a large bite angle bisphosphine ligand. This method provides access to a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities.
Enantioselective Hydrogenation of 2-Substituted Dehydromorpholines
| Substrate (R) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |
| Phenyl | 1 | >99 | 98 |
| 4-Tolyl | 1 | >99 | 99 |
| 4-Methoxyphenyl | 1 | >99 | 99 |
| 4-Chlorophenyl | 1 | >99 | 99 |
| 2-Thienyl | 1 | >99 | 97 |
Data from a representative study on asymmetric hydrogenation.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
In a glovebox, a mixture of the dehydromorpholine substrate (0.2 mmol) and the Rh-catalyst (0.002 mmol, 1 mol%) in the specified solvent (2 mL) was placed in a vial. The vial was then transferred to an autoclave, which was purged with hydrogen three times and then pressurized with hydrogen to the desired pressure. The reaction mixture was stirred at the specified temperature for the indicated time. After carefully releasing the hydrogen, the solvent was removed under reduced pressure, and the residue was purified by flash chromatography to afford the product. The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Efficiency in Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds. Morpholine carboxamides have been utilized as effective chiral auxiliaries and controllers in enantioselective aldol reactions. A study by Abell et al. demonstrated highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol reactions of morpholine carboxamides.
Enantioselective Aldol Reaction of Morpholine Carboxamides with Various Aldehydes
| Aldehyde | Yield (%) | d.r. | e.e. (%) |
| Propanal | 85 | >95:5 | 98 |
| Isobutyraldehyde | 82 | >95:5 | 97 |
| Benzaldehyde | 75 | >95:5 | 96 |
| Acrolein | 78 | >95:5 | 95 |
Data from a representative study on morpholine carboxamide-mediated aldol reactions.
Experimental Protocol: General Procedure for the Aldol Reaction
To a solution of the morpholine carboxamide (0.5 mmol) in CH₂Cl₂ (2.0 mL) at -78 °C was added (Ipc)₂BOTf (0.6 mmol) followed by the dropwise addition of a tertiary amine base (0.7 mmol). The mixture was stirred for 30 minutes, after which the aldehyde (0.6 mmol) was added dropwise. The reaction was stirred at -78 °C for 3 hours and then quenched by the addition of a pH 7 buffer solution. The mixture was warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture. The product was purified by flash chromatography, and the enantiomeric excess was determined by chiral HPLC analysis.
Visualizing Catalytic Processes
To better understand the workflows and relationships in the catalytic studies of morpholine derivatives, the following diagrams are provided.
Caption: General experimental workflow for a morpholine derivative-catalyzed reaction.
Caption: Logical relationship for selecting a morpholine catalyst for a stereoselective transformation.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
A Comparative Guide to Validating the Purity of Synthesized 4-Benzyl-3-methylmorpholine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 4-Benzyl-3-methylmorpholine, a key intermediate in the synthesis of various pharmaceutical agents. The following sections detail the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, along with a discussion of potential impurities and a comparative summary of the techniques.
Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves the reaction of 3-methylmorpholine with a benzylating agent, such as benzyl bromide or benzyl chloride. Based on this common synthetic route, potential impurities may include:
-
Starting Materials: Unreacted 3-methylmorpholine and benzyl bromide/chloride.
-
By-products: Dibenzyl ether (from the self-condensation of the benzylating agent), and over-benzylated quaternary ammonium salts.
-
Isomers: Positional isomers if the starting morpholine is not exclusively the 3-methyl derivative.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Technique | Principle | Information Provided | Limit of Detection (LOD) | Throughput | Key Advantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Purity (%), identification of volatile impurities. | Low (ng/mL to pg/mL) | High | High sensitivity and specificity for volatile and semi-volatile compounds. |
| HPLC | Separation of compounds based on their interaction with a stationary phase. | Purity (%), quantification of non-volatile impurities. | Low to moderate (µg/mL to ng/mL) | High | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| NMR | Interaction of atomic nuclei with an external magnetic field. | Structural confirmation, identification and quantification of impurities. | High (mg/mL) | Low | Provides detailed structural information and can be used for absolute quantification without a reference standard. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of compound identity. | High (mg/mL) | High | Fast and non-destructive, provides a molecular fingerprint. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for detecting residual starting materials and volatile by-products in this compound samples.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns. Calculate the purity by peak area normalization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including non-volatile impurities that may not be detectable by GC-MS.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine as a modifier to improve peak shape).
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound. Identify and quantify any impurity peaks by comparing their retention times and UV spectra with those of known standards or by using relative response factors. Calculate the purity by peak area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity of the synthesized compound and for identifying and quantifying impurities, often without the need for reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the deuterated solvent. Add a small amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound. The benzylic protons, the methyl group protons, and the morpholine ring protons should all be identifiable. Impurity peaks can be identified by their characteristic chemical shifts and quantified by comparing their integration values to that of the internal standard.
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule, serving as a "molecular fingerprint" for compound identification.
Instrumentation:
-
FTIR spectrometer.
Procedure:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if oily) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:
-
C-H stretching (aromatic and aliphatic) around 3100-2800 cm⁻¹.
-
C-N stretching around 1250-1020 cm⁻¹.
-
C-O-C stretching (ether linkage) around 1150-1085 cm⁻¹.
-
Aromatic C=C bending around 1600-1450 cm⁻¹. The absence of peaks corresponding to potential impurities (e.g., O-H stretch from an alcohol by-product) can also be indicative of purity.
-
Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for purity validation of this compound.
By employing a combination of these analytical techniques, researchers can confidently validate the purity and confirm the identity of synthesized this compound, ensuring the quality and reliability of their downstream applications.
Assessing the Scalability of 4-Benzyl-3-methylmorpholine Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative with potential applications in neuroscience research and drug development. Due to the limited availability of direct experimental data for this compound, this guide establishes a plausible synthetic route and compares its scalability and potential performance against the well-characterized psychoactive compound, Phenmetrazine. This document is intended to serve as a theoretical framework to guide future research and development efforts.
Introduction
Substituted morpholines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound, a derivative of this class, is structurally related to compounds known to interact with the central nervous system. Its potential applications lie in the modulation of monoamine neurotransmitter systems, which are implicated in a variety of neurological and psychiatric disorders.
Phenmetrazine, a historically used anorectic and psychostimulant, serves as a relevant comparator due to its structural similarity and its well-documented synthetic pathways and pharmacological profile as a norepinephrine-dopamine releasing agent.[1] This guide will assess the scalability of a proposed synthesis for this compound and compare its potential performance with Phenmetrazine as a monoamine transporter modulator.
Synthesis and Scalability Comparison
A key factor in the viability of any compound for research or therapeutic development is the scalability of its synthesis. Here, we propose a scalable synthetic route for this compound and compare it to a known synthesis of Phenmetrazine.
Proposed Synthesis of this compound
A plausible and scalable route to this compound involves a two-step process starting from commercially available reagents:
-
Alkylation of 2-amino-1-propanol with Benzyl Bromide: This initial step forms the N-benzylated amino alcohol intermediate.
-
Cyclization with a Dihaloethane: The intermediate is then cyclized to form the morpholine ring.
A more direct and potentially more scalable approach would be a reductive amination of a suitable keto-ether precursor.
Comparator: Synthesis of Phenmetrazine
A known synthesis of Phenmetrazine involves the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction.[1]
Scalability Assessment
The following table provides a comparative overview of the scalability of the proposed synthesis of this compound versus the known synthesis of Phenmetrazine. Data for this compound is estimated based on analogous reactions.
| Parameter | Proposed this compound Synthesis | Phenmetrazine Synthesis |
| Starting Materials | 2-amino-1-propanol, Benzyl bromide, 1,2-dichloroethane | 2-bromopropiophenone, Ethanolamine |
| Reagent Availability & Cost | Readily available, moderate cost | Readily available, moderate cost |
| Number of Steps | 2 | 2 |
| Estimated Overall Yield (Large Scale) | 60-70% | 50-60% |
| Key Reactions | Alkylation, Cyclization | Condensation, Reduction |
| Potential for Scale-up | Good; reactions are generally amenable to large-scale production. | Good; established route with known scalability. |
| Safety Considerations | Benzyl bromide is a lachrymator. Dichloroethane is a suspected carcinogen. | 2-bromopropiophenone is a lachrymator. |
Performance Comparison: Monoamine Transporter Inhibition
The primary pharmacological target for many substituted morpholines is the family of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.
Experimental Protocol: Monoamine Transporter Inhibition Assay
A standard method to assess the potency of compounds at monoamine transporters is through in vitro uptake inhibition assays using cells expressing the respective transporters.[4][5]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or Phenmetrazine).
-
Radiolabeled Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination and Measurement: The uptake is stopped, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.
Performance Data
The following table summarizes the available performance data for Phenmetrazine and provides a predictive assessment for this compound based on its structural similarity to other N-benzyl substituted morpholines. Direct experimental data for this compound is not currently available in the public domain.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| Phenmetrazine | 131[1] | 50[1] | >10,000[1] |
| This compound (Predicted) | 100 - 500 | 50 - 200 | >5,000 |
Note: The predicted values for this compound suggest it may act as a potent norepinephrine-dopamine reuptake inhibitor with low affinity for the serotonin transporter, similar to Phenmetrazine. The presence of the N-benzyl group is known to influence potency at these transporters.[6]
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Synthesis Workflows
Caption: Comparative synthesis workflows for this compound and Phenmetrazine.
Monoamine Transporter Signaling Pathway
Caption: Inhibition of monoamine reuptake by this compound or Phenmetrazine.
Conclusion and Future Directions
This guide provides a foundational assessment of the scalability and potential applications of this compound by drawing comparisons with the well-studied compound, Phenmetrazine. The proposed synthetic route for this compound appears to be amenable to scale-up, suggesting its feasibility for larger-scale production for research purposes.
Based on structural analogy, this compound is predicted to be a potent inhibitor of dopamine and norepinephrine transporters. However, it is crucial to emphasize that this is a theoretical assessment. To validate these predictions, further experimental work is necessary.
Future research should focus on:
-
Synthesis and Optimization: Developing and optimizing a scalable synthesis protocol for this compound and thoroughly characterizing the compound.
-
In Vitro Pharmacological Profiling: Conducting comprehensive in vitro assays to determine the IC50 values of this compound at DAT, NET, and SERT to confirm its potency and selectivity.
-
In Vivo Studies: If in vitro data is promising, proceeding to in vivo studies in animal models to assess its pharmacokinetic properties, efficacy, and safety profile for potential therapeutic applications.
By undertaking these experimental validations, the true potential of this compound in the field of neuroscience and drug development can be accurately determined.
References
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. 4.2. Monoamine Uptake Transporter Inhibition [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Benzyl-3-methylmorpholine in a Laboratory Setting
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This document provides a comprehensive guide to the proper disposal procedures for 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals and information from SDSs of structurally related compounds such as 4-Benzylmorpholine and 4-Methylmorpholine. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions tailored to your location and facilities.
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for related morpholine compounds, the following PPE should be considered standard:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemically resistant gloves. Gloves must be inspected prior to use.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
In case of exposure, follow these first-aid measures and seek immediate medical attention:
-
After Inhalation: Move the person to fresh air.
-
After Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.
General Disposal Principles for Laboratory Chemicals
The disposal of chemical waste is strictly regulated to protect human health and the environment. Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash.[1][2][3] All chemical waste must be collected and managed by a certified hazardous waste disposal service, typically coordinated through your institution's EHS office.[3][4]
Key Steps for Proper Chemical Waste Disposal:
-
Containerization:
-
Collect waste in a container that is compatible with the chemical. Whenever possible, use the original container.[2]
-
Ensure the container is in good condition, leak-proof, and has a secure cap.[1][2]
-
Do not overfill containers; a good practice is to fill them to no more than 80% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][3]
-
If it is a mixture, list all components and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
-
Your institution's EHS department will likely provide specific hazardous waste tags that must be completed and attached to the container.[3]
-
-
Segregation and Storage:
-
Store hazardous waste in a designated, well-ventilated area, away from general laboratory traffic.
-
Segregate incompatible waste streams to prevent dangerous reactions.[1] Based on information for related compounds, this compound should be kept away from strong oxidizing agents, acids, and acid chlorides.[5]
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.[1]
-
-
Arranging for Pickup:
Spill and Emergency Procedures
In the event of a spill of this compound, the immediate priority is to ensure the safety of all personnel.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling 4-Benzyl-3-methylmorpholine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Benzyl-3-methylmorpholine was located. The following guidance is based on the safety profiles of structurally similar compounds, namely 4-Benzylmorpholine and 4-Methylmorpholine. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal protocols to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (inspect prior to use). | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A laboratory fume hood or other appropriate local exhaust ventilation. In case of fire or insufficient ventilation, wear a self-contained breathing apparatus.[1] | - |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid inhalation of any dust or vapors.[1]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Keep the compound away from heat, sparks, and open flames.[4]
-
Take precautionary measures against static discharge.[4]
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.[1]
-
Environmental Precautions: Avoid discharge into drains, water courses, or onto the ground.[1]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | If breathing is difficult, remove the person to fresh air and keep at rest in a comfortable position for breathing. Call a physician if symptoms develop or persist.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Workflow for Handling and Disposal of this compound
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
